Cyclooctatin
Description
Structure
2D Structure
Properties
CAS No. |
139552-97-9 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |
InChI |
InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |
InChI Key |
MSKFOQCDNOFJAT-SOFYXZRVSA-N |
SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Isomeric SMILES |
CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |
Canonical SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Synonyms |
1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Cyclooctatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctatin is a diterpenoid natural product with a unique 5-8-5 fused ring system.[1] Originally isolated from the soil bacterium Streptomyces melanosporofaciens MI614-43F2, it has garnered significant interest due to its potent and competitive inhibition of lysophospholipase.[2][3] This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its biosynthetic pathway, and key experimental protocols for its study. Quantitative data are summarized in structured tables, and critical pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in natural product synthesis, drug discovery, and molecular biology.
Discovery and Producing Organism
This compound was first discovered and isolated from the culture broth of Streptomyces melanosporofaciens MI614-43F2 as part of a screening program for inhibitors of lysophospholipase.[2][3] S. melanosporofaciens is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, denoted as the cot cluster, which has been successfully cloned and heterologously expressed.[4] The pathway commences with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through a series of enzymatic modifications to yield the final product.
The key enzymatic steps are:
-
Cyclization: The diterpene cyclase, CotB2 , catalyzes the intricate cyclization of the linear GGDP molecule into the characteristic 5-8-5 tricyclic scaffold, forming cyclooctat-9-en-7-ol.[4][5] This reaction is a pivotal step, establishing the core structure of this compound.
-
Hydroxylation: Two distinct cytochrome P450 monooxygenases, CotB3 and CotB4 , are responsible for the subsequent stereo- and regiospecific hydroxylations of the cyclooctat-9-en-7-ol intermediate to produce this compound.[3][4]
The biosynthetic pathway is depicted in the following diagram:
Quantitative Data
The following tables summarize the available quantitative data regarding the production and biological activity of this compound and its analogs.
| Compound | Producing Organism | Host for Heterologous Expression | Yield | Reference |
| This compound | Streptomyces melanosporofaciens MI614-43F2 | - | Not explicitly quantified in literature | [2] |
| 17-hydroxythis compound | Streptomyces sp. MTE4a | - | 2 mg from 7 L culture | [6] |
Table 1: Production of this compound and its analog.
| Enzyme/Target | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Reference |
| Lysophospholipase | This compound | 4.8 x 10⁻⁶ M | Competitive | [2] |
Table 2: Inhibitory activity of this compound.
Note: Specific kinetic parameters (Km, kcat) for the biosynthetic enzymes CotB2, CotB3, and CotB4 are not yet available in the reviewed literature.
Experimental Protocols
Fermentation and Isolation of this compound from Streptomyces melanosporofaciens
This protocol is based on the original discovery and isolation of this compound.
4.1.1. Fermentation
-
Seed Culture: Inoculate a loopful of S. melanosporofaciens MI614-43F2 spores or mycelia into a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 2-3 days with shaking (200-250 rpm).
-
Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium may contain glucose, yeast extract, malt (B15192052) extract, and CaCO₃.
-
Incubation: Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking.
4.1.2. Isolation
-
Harvesting: Separate the mycelia from the culture broth by centrifugation.
-
Extraction: Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatography: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.
The general workflow for fermentation and isolation is illustrated below:
Heterologous Expression of the this compound Biosynthetic Gene Cluster
This protocol outlines the general steps for expressing the cot gene cluster in a suitable host, such as Streptomyces albus.
-
Vector Construction: Clone the entire cot biosynthetic gene cluster into an appropriate expression vector suitable for Streptomyces.
-
Host Transformation: Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. albus) via protoplast transformation or conjugation.
-
Expression and Analysis: Culture the recombinant Streptomyces strain under appropriate conditions to induce the expression of the cot genes. Analyze the culture extract for the production of this compound and its intermediates using techniques like HPLC and mass spectrometry.
Enzymatic Assay for Diterpene Cyclase (CotB2) Activity
This assay is designed to characterize the activity of the CotB2 enzyme.
-
Enzyme Preparation: Purify recombinant CotB2 enzyme from an expression host (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing the purified CotB2 enzyme, the substrate GGDP, and a suitable buffer with required cofactors (e.g., Mg²⁺).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Product Extraction: Stop the reaction and extract the product, cyclooctat-9-en-7-ol, using an organic solvent.
-
Analysis: Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enzymatic activity.
Lysophospholipase Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on lysophospholipase activity.
-
Enzyme and Substrate: Prepare a solution of lysophospholipase and its substrate (e.g., p-nitrophenyl palmitate).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay Reaction: In a microplate, mix the enzyme, substrate, and different concentrations of this compound in a suitable buffer.
-
Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (e.g., p-nitrophenol) over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ and Ki values.
Conclusion
This compound stands out as a fascinating natural product with a complex biosynthesis and potent biological activity. This technical guide has provided a comprehensive overview of its origin, from the producing microorganism to the intricate enzymatic steps involved in its formation. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and to engineer its biosynthetic pathway for the production of novel analogs. Future research focusing on elucidating the kinetic parameters of the biosynthetic enzymes and optimizing the fermentation process will be crucial for advancing the development of this compound-based therapeutics.
References
- 1. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The initial dynamics of product release in terpene synthases—The case of CotB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beilstein Archives - Understanding the Role of Active Site Residues in CotB2 Catalysis Using a Cluster Model [beilstein-archives.org]
- 5. BJOC - Current understanding and biotechnological application of the bacterial diterpene synthase CotB2 [beilstein-journals.org]
- 6. 17-hydroxythis compound, a fused 5-8-5 ring diterpene, from Streptomyces sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Cyclooctatin: A Lysophospholipase Inhibitor from Streptomyces melanosporofaciens
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclooctatin, a novel diterpene produced by the soil bacterium Streptomyces melanosporofaciens MI-614-43F2, has been identified as a potent and competitive inhibitor of lysophospholipase.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for the fermentation of S. melanosporofaciens, isolation and purification of this compound, and the enzymatic assay for lysophospholipase inhibition are presented. Furthermore, this document summarizes the quantitative data associated with this compound's inhibitory activity and explores its potential implications on cellular signaling pathways.
Introduction
Streptomyces melanosporofaciens, a Gram-positive bacterium found in soil, is a known producer of various bioactive secondary metabolites.[2] A screening program aimed at discovering novel enzyme inhibitors from microbial sources led to the identification of the strain MI-614-43F2, which produces the unique diterpene, this compound.[1] this compound is characterized by a fused 5-8-5 membered ring system, a rare structural motif for bacterially derived terpenoids.[3] Its primary biological activity of interest is the competitive inhibition of lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids.[1]
Lysophospholipids are bioactive signaling molecules that play crucial roles in a variety of cellular processes. By inhibiting their degradation, this compound can modulate the levels of these signaling molecules, suggesting its potential as a tool for studying lipid signaling and as a lead compound for drug development.
Physicochemical Properties and Structure
This compound is a colorless powder with the molecular formula C20H34O3.[1] Its structure was elucidated through spectroscopic analysis and was found to be a novel tricyclic diterpene.
| Property | Value |
| Molecular Formula | C20H34O3 |
| Appearance | Colorless powder |
| Structure | Fused 5-8-5 ring diterpene |
Production and Isolation
Fermentation of Streptomyces melanosporofaciens MI-614-43F2
Streptomyces melanosporofaciens MI-614-43F2 is cultured in a suitable medium to produce this compound.
Experimental Protocol: Fermentation
-
Strain: Streptomyces melanosporofaciens MI-614-43F2.
-
Medium: A suitable production medium such as GYM Streptomyces Medium (Glucose 4.0 g/L, Yeast Extract 4.0 g/L, Malt Extract 10.0 g/L, CaCO3 2.0 g/L, Agar 12.0 g/L, pH adjusted to 7.2 before adding agar).
-
Culture Conditions: The strain is cultured under aerobic conditions at 28°C for an appropriate duration to allow for the production of this compound.
Isolation and Purification of this compound
This compound is isolated from the culture broth and purified using a multi-step chromatographic process.
Experimental Protocol: Isolation and Purification
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography to achieve initial separation.
-
Sephadex LH-20 Chromatography: Further purification is carried out using a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC, for instance, using a Capcell Pak C18 column.[1]
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biological Activity: Inhibition of Lysophospholipase
This compound exhibits inhibitory activity against lysophospholipase. This enzyme catalyzes the hydrolysis of the fatty acid from a lysophospholipid.
Quantitative Data
The inhibitory potency of this compound against lysophospholipase has been quantified.
| Parameter | Value | Enzyme Source |
| Ki (Inhibition Constant) | 4.8 x 10⁻⁶ M | Not specified in abstract |
| IC50 | Data not available in search results | Not applicable |
| Inhibition Type | Competitive | Not applicable |
Experimental Protocol: Lysophospholipase Inhibition Assay
A detailed protocol for the specific assay used in the original discovery paper is not available in the provided abstracts. However, a general colorimetric assay for lysophospholipase activity can be described. This method typically involves the use of a synthetic substrate that releases a chromogenic or fluorogenic molecule upon enzymatic cleavage.
General Experimental Protocol: Colorimetric Lysophospholipase Assay
-
Enzyme Preparation: A partially purified or purified lysophospholipase preparation is used.
-
Substrate: A suitable lysophospholipid substrate, such as p-nitrophenyl-phosphorylcholine, is prepared in an appropriate buffer.
-
Assay Reaction: The enzyme is incubated with the substrate in the presence and absence of this compound at various concentrations.
-
Detection: The reaction is stopped, and the amount of product formed is quantified by measuring the absorbance of the released chromophore at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration. The Ki value can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring the reaction rates at different substrate and inhibitor concentrations.
Effect on Signaling Pathways
While direct studies on the specific signaling pathways affected by this compound are not detailed in the initial findings, its mechanism of action as a lysophospholipase inhibitor allows for informed postulation. Lysophospholipases are key enzymes in the regulation of lysophospholipid levels. An accumulation of lysophospholipids, such as lysophosphatidic acid (LPA), due to the inhibition of their degradation can have significant effects on cellular signaling.
LPA is a potent signaling molecule that activates a family of G protein-coupled receptors (GPCRs), leading to the activation of various downstream signaling cascades, including:
-
Rho/ROCK pathway: Regulating cell shape, motility, and contraction.
-
PI3K/Akt pathway: Involved in cell survival and proliferation.
-
MAPK/ERK pathway: Mediating cell growth, differentiation, and inflammation.
By inhibiting lysophospholipase, this compound could potentiate LPA signaling, leading to enhanced or prolonged activation of these pathways.
Potential Signaling Cascade Affected by this compound
Caption: Postulated effect of this compound on LPA signaling.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in S. melanosporofaciens proceeds from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A key enzyme, a diterpene cyclase, catalyzes the complex cyclization cascade to form the characteristic 5-8-5 fused ring system of the this compound backbone.
Simplified Biosynthetic Pathway of this compound
Caption: Simplified overview of this compound biosynthesis.
Conclusion and Future Directions
This compound represents a significant discovery as a novel, bacterially derived inhibitor of lysophospholipase. Its unique chemical structure and potent biological activity make it a valuable tool for studying the intricate roles of lysophospholipid signaling in health and disease. Further research is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 value against various lysophospholipases and a detailed investigation into its effects on specific downstream signaling pathways in different cellular contexts. The elucidation of its biosynthetic pathway also opens up possibilities for synthetic biology approaches to generate novel analogs with improved potency and selectivity. These future studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipase - Creative Enzymes [creative-enzymes.com]
- 3. scilit.com [scilit.com]
Identifying the Source: A Technical Guide to Cyclooctatin-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and characterization of microbial strains responsible for producing cyclooctatin, a potent inhibitor of lysophospholipase with therapeutic potential. This document outlines the primary producing organism, its identification through morphological and molecular methods, and the biosynthetic pathway of this compound. Detailed experimental protocols are provided to facilitate further research and development.
Primary this compound-Producing Strain
The primary microbial source of this compound is the bacterium Streptomyces melanosporofaciens MI614-43F2 .[1][2][3] This strain was first identified during a screening program for microorganism-produced inhibitors of lysophospholipase.[1] While other species of Streptomyces have been found to produce structurally similar compounds, such as 17-hydroxythis compound from Streptomyces sp. MTE4a, S. melanosporofaciens MI614-43F2 remains the original and most well-documented producer of this compound itself.[4]
Strain Identification and Characterization
Accurate identification of a potential this compound-producing strain is critical. A combination of classical and molecular biology techniques is recommended for unambiguous characterization.
Morphological and Cultural Characterization
Streptomyces species are Gram-positive, filamentous bacteria known for their soil-like aroma. On agar (B569324) plates, they typically form dry, chalky colonies with aerial and substrate mycelia. While morphological characteristics can provide a preliminary identification, they are not sufficient for definitive species-level identification.
Molecular Identification
The most reliable method for identifying Streptomyces species is through sequencing of the 16S ribosomal RNA (rRNA) gene. This highly conserved gene contains variable regions that are specific to different species.
Experimental Protocol: 16S rRNA Gene Sequencing
-
DNA Extraction:
-
Culture the isolate in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 28-30°C.
-
Harvest the mycelium by centrifugation.
-
Extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the 16S rRNA gene using universal or Streptomyces-specific primers. The following primer set has been shown to be specific for Streptomyces:
-
Forward Primer (StrepB): 5'-ACAAGCCCTGGAAACGGGGT-3'
-
Reverse Primer (StrepF): 5'-ACGTGTGCAGCCCAAGACA-3'
-
-
Prepare a PCR reaction mix containing the extracted DNA, primers, DNA polymerase, dNTPs, and reaction buffer.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using a commercial sequencing service.
-
Compare the obtained sequence with those in public databases like GenBank (using BLASTn) for species identification.
-
Cultivation and this compound Production
Experimental Protocol: Cultivation for this compound Production
-
Seed Culture:
-
Inoculate a loopful of spores or mycelia from a fresh agar plate into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth or a medium composed of glucose, soybean meal, NaCl, and CaCO₃).
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate a larger volume of production medium with the seed culture (typically a 5-10% v/v inoculum). A suitable production medium could be a soy flour mannitol (B672) (SFM) agar or a nutrient broth.
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days. Production of secondary metabolites like this compound typically occurs in the stationary phase of growth.
-
Monitor the pH of the culture, as it can significantly affect secondary metabolite production. The optimal pH for many Streptomyces fermentations is between 6.0 and 8.0.
-
Extraction and Purification of this compound
This compound is an intracellular and extracellular metabolite. The following protocol is adapted from the purification of the related compound, 17-hydroxythis compound, and can be used as a starting point for this compound.[4]
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Silica (B1680970) Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fractions using a C18 RP-HPLC column.
-
Use a gradient of methanol in water as the mobile phase.
-
Monitor the eluent with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) to isolate pure this compound.
-
-
Quantification of this compound
Quantitative analysis of this compound is essential for optimizing production and for downstream applications. While specific yield data for the wild-type S. melanosporofaciens MI614-43F2 is not prominently reported, a related study on Streptomyces sp. MTE4a yielded 2 mg of 17-hydroxythis compound from a 7 L culture.[4] HPLC is the method of choice for accurate quantification.
Experimental Protocol: HPLC Quantification
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Prepare the crude or partially purified extract in a suitable solvent.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound absorbs (e.g., 210 nm, as it lacks a strong chromophore). An ELSD can also be used.
-
Quantification: Generate a standard curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Table 1: Summary of Production Data for a this compound Analog
| Strain | Compound | Culture Volume (L) | Yield (mg) | Yield (mg/L) | Reference |
| Streptomyces sp. MTE4a | 17-hydroxythis compound | 7 | 2 | ~0.29 | [4] |
Biosynthesis of this compound
The biosynthesis of this compound in S. melanosporofaciens originates from the general terpenoid pathway. The minimal gene cluster required for its synthesis consists of four genes: cotB1, cotB2, cotB3, and cotB4.[5]
-
cotB1 : Encodes a geranylgeranyl diphosphate (B83284) (GGDP) synthase, which produces the C20 precursor, GGDP, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
cotB2 : Encodes a terpene cyclase that catalyzes the complex cyclization of the linear GGDP into the characteristic 5-8-5 fused ring system of the this compound core, forming cyclooctat-9-en-7-ol.[5][6]
-
cotB3 and cotB4 : Encode for two cytochrome P450 enzymes that perform subsequent hydroxylation steps to yield the final this compound molecule.[5]
Diagram: Experimental Workflow for Strain Identification and this compound Production
Caption: Workflow for isolating, identifying, and producing this compound.
Diagram: this compound Biosynthetic Pathway
Caption: Key enzymatic steps in the biosynthesis of this compound.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities. | Scilit [scilit.com]
- 3. Streptomyces melanosporofaciens - Wikipedia [en.wikipedia.org]
- 4. 17-hydroxythis compound, a fused 5-8-5 ring diterpene, from Streptomyces sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and heterologous expression of the this compound biosynthetic gene cluster afford a diterpene cyclase and two p450 hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cyclooctatin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctatin, a diterpenoid produced by Streptomyces melanosporofaciens, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against lysophospholipase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside spectroscopic data. Furthermore, this document illustrates the biosynthetic pathway of this compound and the workflow for its isolation and characterization through Graphviz diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex diterpenoid characterized by a unique 5-8-5 fused tricyclic ring system. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₃ | [1] |
| Molecular Weight | 322.49 g/mol | [1] |
| IUPAC Name | (1S,3aR,4R,7S,9aR,10aR)-1-((R)-sec-butyl)-4,9a-dimethyl-2,3,3a,4,5,6,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-4,7-diol | |
| CAS Number | 139552-97-9 | |
| Appearance | Colorless powder | [1] |
| Melting Point | 183-185 °C (decomposes) | |
| Solubility | Soluble in methanol (B129727), acetone, DMSO; Insoluble in water | |
| Kᵢ for Lysophospholipase | 4.8 x 10⁻⁶ M | [1] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δ (ppm) |
| 2 | 1.65 (m), 1.35 (m) |
| 3 | 3.80 (dd, J=8.0, 4.0 Hz) |
| 5 | 1.80 (m), 1.55 (m) |
| 6 | 5.40 (d, J=10.0 Hz) |
| 8 | 2.10 (m) |
| 9 | 1.45 (m), 1.25 (m) |
| 11 | 2.20 (m) |
| 12 | 1.50 (m), 1.30 (m) |
| 13 | 1.70 (m) |
| 14 | 0.95 (d, J=7.0 Hz) |
| 15 | 1.15 (s) |
| 16 | 0.85 (s) |
| 17 | 0.90 (d, J=7.0 Hz) |
| 18 | 4.10 (br s) |
| 19 | 3.60 (d, J=11.0 Hz), 3.45 (d, J=11.0 Hz) |
| 20 | 1.05 (s) |
Data adapted from a study on 17-hydroxythis compound, where the core structure is identical to this compound.
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δ (ppm) |
| 1 | 45.6 |
| 2 | 35.8 |
| 3 | 78.5 |
| 4 | 42.1 |
| 5 | 25.3 |
| 6 | 128.9 |
| 7 | 138.2 |
| 8 | 52.4 |
| 9 | 40.1 |
| 10 | 48.9 |
| 11 | 38.7 |
| 12 | 28.1 |
| 13 | 34.5 |
| 14 | 21.3 |
| 15 | 29.8 |
| 16 | 16.2 |
| 17 | 20.5 |
| 18 | 65.4 |
| 19 | 70.1 |
| 20 | 22.8 |
Data adapted from a study on 17-hydroxythis compound, where the core structure is identical to this compound.
Mass Spectrometry: High-resolution mass spectrometry of a related compound, 17-hydroxythis compound, in positive ion mode showed dehydrated ions at m/z 321.2425 [M+H-H₂O]⁺ and m/z 303.2318 [M+H-2(H₂O)]⁺, suggesting the presence of hydroxyl groups that are easily lost.[2]
Biological Activity and Mechanism of Action
This compound is a potent and competitive inhibitor of lysophospholipase, an enzyme that hydrolyzes lysophospholipids.[1] This inhibition is believed to be the basis for its observed anti-inflammatory properties. By inhibiting lysophospholipase, this compound can modulate the levels of lysophospholipids, which are involved in various signaling pathways, including those related to inflammation.
Experimental Protocols
Fermentation and Isolation of this compound
The following protocol is a generalized procedure based on the isolation of this compound and related compounds from Streptomyces species.[1][3]
4.1.1. Fermentation of Streptomyces melanosporofaciens MI614-43F2
-
Strain and Culture Conditions: Streptomyces melanosporofaciens MI614-43F2 is cultured in a suitable production medium. A typical medium might contain glucose, yeast extract, malt (B15192052) extract, and CaCO₃, adjusted to a pH of 7.2.
-
Inoculation and Fermentation: A seed culture is used to inoculate the production medium. Fermentation is carried out at 28 °C for a period of 5-7 days with shaking.
4.1.2. Extraction and Purification
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).
-
Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (B109758) to 10% methanol in dichloromethane.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column using a water/methanol gradient.[1]
Lysophospholipase Inhibition Assay
A colorimetric assay can be used to determine the inhibitory activity of this compound against lysophospholipase.[4][5]
-
Principle: The assay measures the amount of free fatty acid released from a lysophospholipid substrate by the action of lysophospholipase. The released fatty acid is then quantified using a colorimetric method.
-
Reagents:
-
Lysophospholipase enzyme solution
-
Lysophosphatidylcholine (LPC) substrate solution
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound solution (in DMSO or other suitable solvent)
-
Colorimetric reagent for free fatty acid determination (e.g., a kit based on the ACS-ACOD-MEHA method)
-
-
Procedure:
-
In a microplate, add the assay buffer, this compound solution (or vehicle for control), and the lysophospholipase enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the LPC substrate solution.
-
Incubate for a specific time (e.g., 30 minutes) at 37 °C.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add the colorimetric reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the samples containing this compound to the control samples. The IC₅₀ value can be determined by testing a range of this compound concentrations.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces melanosporofaciens begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The key step is the cyclization of GGPP, catalyzed by the terpene cyclase CotB2, to form the characteristic 5-8-5 tricyclic skeleton of the this compound precursor, cyclooctat-9-en-7-ol. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the final product, this compound.[6]
Conclusion
This compound represents a promising natural product with significant potential for the development of novel anti-inflammatory agents. This technical guide provides a detailed summary of its chemical and biological properties, along with essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this intriguing molecule.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooctane [webbook.nist.gov]
- 3. 17-hydroxythis compound, a fused 5-8-5 ring diterpene, from Streptomyces sp. MTE4a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel colorimetric assay for the determination of lysophosphatidic acid in plasma using an enzymatic cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cyclooctatin: A Technical Overview of a Lysophospholipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin is a naturally occurring diterpene isolated from the fermentation broth of the bacterium Streptomyces melanosporofaciens MI614-43F2.[1] It has garnered scientific interest due to its specific and competitive inhibition of lysophospholipase, an enzyme involved in the metabolism of lysophospholipids. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and potential therapeutic implications of this compound.
Molecular Profile
This compound is a complex molecule with a tricyclic carbon skeleton. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₃ | [1] |
| Molecular Weight | 322.5 g/mol | |
| Appearance | Colorless powder | [1] |
| CAS Number | 139552-97-9 |
Biological Activity and Quantitative Data
The primary characterized biological activity of this compound is the competitive inhibition of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids to produce a free fatty acid and a glycerophosphobase. The inhibition of this enzyme by this compound suggests its potential to modulate signaling pathways that are dependent on the levels of lysophospholipids and their metabolites.
| Parameter | Value | Enzyme Source | Substrate |
| Inhibition Constant (Ki) | 4.8 x 10⁻⁶ M | Not Specified | Not Specified |
Experimental Protocols
While the detailed experimental protocol from the original isolation and characterization paper by Aoyama et al. (1992) is not fully available, a general methodology for assessing lysophospholipase inhibition can be described based on established techniques.
Representative Lysophospholipase Inhibition Assay
This protocol outlines a common method for measuring the inhibitory activity of a compound like this compound on lysophospholipase activity, often utilizing a radiolabeled substrate.
1. Enzyme and Substrate Preparation:
-
A purified or partially purified preparation of lysophospholipase is obtained from a suitable biological source (e.g., cell lysates, tissue homogenates).
-
A radiolabeled lysophospholipid substrate, such as [¹⁴C]-lysophosphatidylcholine, is prepared in a suitable buffer.
2. Assay Procedure:
-
The reaction mixture is prepared in microcentrifuge tubes or a microplate, containing a buffer at the optimal pH for the enzyme, the lysophospholipase enzyme preparation, and varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period, allowing the enzymatic reaction to proceed.
-
The reaction is terminated by the addition of a stop solution, which typically contains a mixture of organic solvents (e.g., chloroform/methanol) to denature the enzyme and facilitate lipid extraction.
3. Product Separation and Quantification:
-
The lipid-containing organic phase is separated from the aqueous phase by centrifugation.
-
The lipids are then separated using thin-layer chromatography (TLC) to distinguish the unreacted substrate from the radiolabeled free fatty acid product.
-
The amount of radioactivity in the spot corresponding to the free fatty acid is quantified using a scintillation counter or phosphorimager.
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the inhibitor by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For competitive inhibitors, a Dixon plot can be used to determine the Ki.
Signaling Pathway Involvement
Lysophospholipase plays a crucial role in the arachidonic acid cascade, a major signaling pathway involved in inflammation. By hydrolyzing lysophospholipids, lysophospholipase can influence the amount of arachidonic acid available for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The inhibition of lysophospholipase by this compound can, therefore, be hypothesized to downregulate this inflammatory cascade.
Figure 1. The inhibitory effect of this compound on the Arachidonic Acid inflammatory pathway.
References
An In-Depth Technical Guide to the Cyclooctatin Biosynthesis Pathway and its Key Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin is a diterpenoid natural product originally isolated from Streptomyces melanosporofaciens. It exhibits potent inhibitory activity against lysophospholipase, an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymes involved, their mechanisms of action, and the experimental protocols used to elucidate this complex biochemical cascade. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a minimal gene cluster found in Streptomyces melanosporofaciens MI614-43F2.[1] This cluster comprises four essential genes: cotB1, cotB2, cotB3, and cotB4.
-
cotB1 : Encodes for a geranylgeranyl diphosphate (B83284) (GGDP) synthase.
-
cotB2 : Encodes for a terpene cyclase, a key enzyme responsible for the intricate cyclization cascade.
-
cotB3 : Encodes for a cytochrome P450 hydroxylase.
-
cotB4 : Encodes for another cytochrome P450 hydroxylase, also known as this compound synthase.
The Biosynthetic Pathway: From GGDP to this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGDP).
Step 1: Synthesis of Geranylgeranyl Diphosphate (GGDP)
The pathway is initiated by the formation of GGDP from the condensation of farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by the CotB1 GGDP synthase .
Step 2: The Intricate Cyclization Cascade Catalyzed by CotB2
The cornerstone of this compound biosynthesis is the remarkable cyclization of the linear GGDP molecule into a complex tricyclic intermediate, cyclooctat-9-en-7-ol. This transformation is catalyzed by the terpene cyclase CotB2 and involves a sophisticated 11-step reaction cascade.[1][2] The mechanism is characterized by a series of carbocation-mediated cyclizations, rearrangements, and hydride shifts, ultimately forming the distinctive 5-8-5 fused ring system of the this compound backbone.[1][2][3]
Step 3 & 4: Sequential Hydroxylations by P450 Enzymes
Following the formation of cyclooctat-9-en-7-ol, two sequential hydroxylation reactions occur to yield the final product, this compound. These reactions are catalyzed by the cytochrome P450 monooxygenases, CotB3 and CotB4 .
-
CotB3 , a P450 hydroxylase, is proposed to catalyze the first hydroxylation of cyclooctat-9-en-7-ol.
-
CotB4 , also known as this compound synthase, then carries out the second hydroxylation, completing the biosynthesis of this compound.[1][2]
Key Enzymes: Quantitative Data
A comprehensive understanding of the this compound biosynthesis pathway requires quantitative analysis of the key enzymes. The following table summarizes the available kinetic parameters. Note: Specific kinetic data for the CotB enzymes are not extensively reported in the literature. The data presented here is based on general characteristics of their respective enzyme families.
| Enzyme | Gene | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| GGDP Synthase | cotB1 | FPP, IPP | GGDP, PPi | Data not available | Data not available | ~7.5 | ~30 |
| Terpene Cyclase | cotB2 | GGDP | Cyclooctat-9-en-7-ol | Data not available | Data not available | ~7.0 | ~30 |
| P450 Hydroxylase | cotB3 | Cyclooctat-9-en-7-ol | Hydroxylated intermediate | Data not available | Data not available | ~7.4 | ~30 |
| This compound Synthase | cotB4 | Hydroxylated intermediate | This compound | Data not available | Data not available | ~7.4 | ~30 |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Cloning of the this compound Biosynthetic Gene Cluster
Objective: To isolate the complete this compound biosynthetic gene cluster from the genomic DNA of Streptomyces melanosporofaciens.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from a culture of S. melanosporofaciens MI614-43F2.
-
Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a cosmid vector (e.g., pOJ446). The ligation mixture is then packaged into lambda phage particles and used to transfect E. coli.
-
Library Screening: The cosmid library is screened by colony hybridization using a labeled probe designed from a conserved region of a terpene cyclase gene.
-
Cosmid Sequencing and Analysis: Positive cosmids are isolated and their inserts are sequenced. The DNA sequence is then analyzed to identify open reading frames (ORFs) and their putative functions based on homology to known genes.
Heterologous Expression in Streptomyces albus
Objective: To express the cloned this compound gene cluster in a heterologous host to confirm its function and produce this compound.
Methodology:
-
Vector Construction: The identified cot gene cluster is subcloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152).
-
Protoplast Transformation: The resulting plasmid is introduced into a suitable heterologous host, such as Streptomyces albus J1074, via protoplast transformation.
-
Culture and Extraction: The recombinant S. albus strain is cultured in a suitable production medium. After a period of growth, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the production of this compound and its intermediates.[2]
Purification and Characterization of Recombinant Enzymes
Objective: To purify the individual CotB enzymes for in vitro characterization.
Methodology:
-
Expression in E. coli : Each cotB gene is cloned into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag). The plasmids are then transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression and Lysis: The E. coli cultures are induced with IPTG to express the recombinant proteins. The cells are then harvested and lysed by sonication or French press.
-
Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed, and the target protein is eluted.
-
Further Purification: If necessary, the protein is further purified by size-exclusion chromatography to achieve high purity.
-
Protein Characterization: The purified protein is analyzed by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assays
Objective: To determine the function and catalytic activity of the purified CotB enzymes.
Methodology:
-
CotB2 (Terpene Cyclase) Assay:
-
The purified CotB2 enzyme is incubated with its substrate, GGDP, in a suitable reaction buffer.
-
The reaction is quenched, and the products are extracted with an organic solvent.
-
The extracted products are analyzed by GC-MS to identify the formation of cyclooctat-9-en-7-ol.
-
-
CotB3 and CotB4 (P450 Hydroxylase) Assays:
-
The purified P450 enzyme is incubated with its respective substrate (cyclooctat-9-en-7-ol for CotB3, and the hydroxylated intermediate for CotB4) in a reaction mixture containing a suitable buffer, NADPH, and a P450 reductase system.
-
The reaction is stopped, and the products are extracted.
-
The products are analyzed by HPLC or LC-MS to detect the formation of the hydroxylated products.
-
Gene Deletion and Complementation
Objective: To confirm the essentiality of each cot gene for this compound biosynthesis.
Methodology:
-
Construction of Deletion Mutants: A targeted gene deletion of each cot gene is created in the native producer, S. melanosporofaciens, using a PCR-targeting method or CRISPR/Cas9-based genome editing.
-
Analysis of Mutants: The resulting mutant strains are cultured, and their metabolic profiles are analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.
-
Complementation: The deleted gene is reintroduced into the mutant strain on a plasmid to restore this compound production, thereby confirming its function.
Visualizing the Pathway and Workflows
This compound Biosynthesis Pathway
Caption: The enzymatic cascade of this compound biosynthesis.
Experimental Workflow for Gene Cluster Cloning and Heterologous Expression
Caption: Workflow for cloning and expressing the this compound gene cluster.
Logical Relationship of Key Enzymes and Intermediates
Caption: Relationship between enzymes and their corresponding products.
Conclusion
The biosynthesis of this compound is a fascinating example of the intricate enzymatic machinery employed by Streptomyces to produce complex bioactive molecules. The pathway is defined by the remarkable multi-step cyclization catalyzed by the terpene cyclase CotB2, followed by precise hydroxylations mediated by two P450 enzymes. This technical guide provides a foundational understanding of this pathway and the experimental approaches used for its investigation. Further research, particularly in obtaining detailed kinetic data for the key enzymes and elucidating their three-dimensional structures, will be crucial for the rational engineering of this pathway for the enhanced production of this compound and the generation of novel analogs with improved therapeutic properties.
References
The Role of CotB2 in Cyclooctatin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctatin, a diterpenoid with potent anti-inflammatory and lysophospholipase inhibitory activities, has garnered significant interest in the field of drug development. Its unique 5-8-5 fused ring system is assembled through a complex biosynthetic pathway in which the enzyme CotB2 plays a pivotal role. This technical guide provides an in-depth analysis of CotB2, a diterpene cyclase from Streptomyces melanosporofaciens. We will explore its enzymatic function, substrate specificity, and the intricate reaction mechanism it employs to catalyze the first committed step in this compound biosynthesis: the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) into the tricyclic alcohol, cyclooctat-9-en-7-ol. This guide consolidates quantitative data, details key experimental methodologies, and presents visual representations of the biosynthetic pathway and experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
Introduction
Terpenoids are a vast and structurally diverse class of natural products with a wide array of biological activities. Among these, this compound stands out due to its potential as a therapeutic agent. The biosynthesis of its complex carbon skeleton is a remarkable feat of enzymatic catalysis, orchestrated by a dedicated set of enzymes encoded within the cot gene cluster. At the heart of this pathway lies CotB2, a Class I terpene cyclase that initiates the intricate cyclization cascade. Understanding the function and mechanism of CotB2 is crucial for the potential bioengineering of novel this compound analogs with improved therapeutic properties.
The this compound Biosynthetic Pathway and the Central Role of CotB2
The biosynthesis of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGDP). The cot gene cluster in Streptomyces melanosporofaciens encodes the necessary enzymatic machinery for the conversion of GGDP to this compound.[1]
The key steps in the pathway are as follows:
-
GGDP Synthesis: The pathway begins with the formation of GGDP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by a GGDP synthase, CotB1.
-
Cyclization by CotB2: CotB2, a diterpene cyclase, catalyzes the pivotal and complex cyclization of the linear GGDP substrate into the tricyclic alcohol, cyclooctat-9-en-7-ol. This reaction establishes the characteristic 5-8-5 fused ring system of the this compound core.[1][2]
-
Oxidative Modifications: Subsequent to the cyclization, two cytochrome P450 monooxygenases, CotB3 and CotB4, are responsible for the oxidation of cyclooctat-9-en-7-ol to yield the final bioactive product, this compound.[2]
The central role of CotB2 is to control the complex carbocation cascade that transforms the linear GGDP into a specific tricyclic product, overcoming the inherent instability of the carbocation intermediates to ensure high product fidelity.[3][4]
References
Cyclooctatin as a Competitive Inhibitor of Lysophospholipase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctatin, a diterpene natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase. This technical guide provides a comprehensive overview of this compound's inhibitory action on lysophospholipase, including its kinetic properties and the methodologies for its study. Detailed experimental protocols for the isolation and purification of this compound, as well as for conducting lysophospholipase inhibition assays, are presented. Furthermore, this guide illustrates the role of lysophospholipase in cellular signaling and the mechanism of its competitive inhibition by this compound through structured diagrams. The quantitative data and detailed procedures outlined herein are intended to serve as a valuable resource for researchers investigating lysophospholipase inhibition and for professionals in the field of drug development.
Introduction
Lysophospholipases (LPLs) are a class of enzymes that catalyze the hydrolysis of lysophospholipids into fatty acids and glycerophosphocholine. These enzymes play a crucial role in lipid metabolism and signaling pathways.[1] The dysregulation of lysophospholipid signaling has been implicated in various pathological conditions, making LPLs an attractive target for therapeutic intervention.
This compound, a novel diterpene with the molecular formula C20H34O3, is a natural product produced by Streptomyces melanosporofaciens MI614-43F2.[2][3] It has been characterized as a competitive inhibitor of lysophospholipase, presenting a potential scaffold for the development of new therapeutic agents.[2][3] This guide details the current understanding of this compound's interaction with lysophospholipase and provides practical methodologies for its study.
Quantitative Data: Inhibitory Potency of this compound
The primary quantitative measure of a competitive inhibitor's potency is its inhibition constant (Ki). The Ki value for this compound's inhibition of lysophospholipase has been determined and is summarized in the table below.
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value (M) | Source |
| This compound | Lysophospholipase | Competitive | 4.8 x 10⁻⁶ | [2][3] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces melanosporofaciens
This protocol is a synthesized methodology based on established procedures for the isolation of secondary metabolites from Streptomyces species.
Objective: To isolate and purify this compound from the culture broth of Streptomyces melanosporofaciens.
Materials:
-
Streptomyces melanosporofaciens MI614-43F2 culture
-
ISP2 broth medium
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Glassware for chromatography and extraction
Procedure:
-
Fermentation: Inoculate Streptomyces melanosporofaciens into ISP2 broth and incubate for 7 days at 28°C with shaking at 180 rpm.
-
Extraction:
-
Centrifuge the fermentation broth at 12,000 rpm for 10 minutes to separate the supernatant and mycelium.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 10% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the active fractions from the silica gel column and concentrate.
-
Dissolve the concentrated sample in methanol and apply to a Sephadex LH-20 column.
-
Elute with methanol and collect fractions.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of methanol and water.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Lysophospholipase Competitive Inhibition Assay
This is a generalized protocol for determining the competitive inhibition of lysophospholipase by this compound.
Objective: To determine the inhibition constant (Ki) of this compound for lysophospholipase.
Materials:
-
Purified lysophospholipase
-
Lysophosphatidylcholine (B164491) (LPC) as substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
A method for detecting the product of the reaction (e.g., a colorimetric or fluorescent assay for choline (B1196258) or fatty acid release). A common method involves a coupled enzymatic assay to measure choline.[4]
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of lysophospholipase in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing a fixed concentration of lysophospholipase and varying concentrations of the substrate (LPC).
-
For each substrate concentration, prepare a set of reactions with different concentrations of this compound (including a no-inhibitor control).
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at the assay temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (LPC) to each well.
-
Measure the initial reaction velocity (rate of product formation) for each condition using a microplate reader at appropriate time intervals.
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each inhibitor concentration.
-
To determine the Ki for competitive inhibition, a secondary plot, such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration), can be used. Alternatively, the Ki can be calculated directly from the changes in Km using the following equation for competitive inhibition:
-
Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
-
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for this compound isolation.
Lysophospholipase Signaling Pathway and Inhibition by this compound
Caption: Lysophospholipase signaling and inhibition.
Conclusion
This compound stands as a noteworthy competitive inhibitor of lysophospholipase, offering a valuable tool for studying the roles of this enzyme in various biological processes. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and potential applications of this compound and other lysophospholipase inhibitors. A deeper understanding of these interactions will be pivotal for the development of novel therapeutics targeting lysophospholipid-mediated signaling pathways.
References
- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An enzymatic assay for lysophosphatidylcholine concentration in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-8-5 Fused Ring System of Cyclooctatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens, possesses a unique and complex tricyclic 5-8-5 fused ring system known as a dicyclopenta[a,d]cyclooctene core. This intricate architecture is central to its biological activity as a potent and competitive inhibitor of lysophospholipase, an enzyme implicated in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis of this compound's core structure, its mechanism of action, and a review of synthetic strategies toward its challenging molecular framework. While a complete total synthesis of this compound has not been reported in the literature, this guide details the key enzymatic steps in its natural production and the chemical methodologies developed to construct its core scaffold, offering valuable insights for synthetic chemists and drug development professionals.
Introduction
This compound is a diterpenoid characterized by a dodecahydrodicyclopenta[a,d]cyclooctene fused-ring system. It was first isolated during a screening program for microbial inhibitors of lysophospholipase.[1] Its unique 5-8-5 carbocyclic core has attracted significant interest from both a biosynthetic and synthetic perspective. The biological activity of this compound as a lysophospholipase inhibitor positions it as a potential lead compound for the development of novel anti-inflammatory therapeutics. Understanding the formation and functional significance of its core ring system is crucial for the design and synthesis of new analogs with improved pharmacological properties.
Biosynthesis of the 5-8-5 Fused Ring System
The biosynthesis of this compound is a multi-step enzymatic process, with the formation of the characteristic 5-8-5 fused ring system being the most critical and complex transformation. The key enzymes involved are encoded by the cot gene cluster.
Enzymatic Cascade
The biosynthesis begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), and proceeds through the action of four key enzymes: CotB1, CotB2, CotB3, and CotB4.
-
CotB1: A GGDP synthase that produces the starting material for the cyclization cascade.
-
CotB2: A diterpene cyclase that catalyzes the remarkable cyclization of the linear GGDP into the tricyclic 5-8-5 fused ring skeleton of cyclooctat-9-en-7-ol. This is the key step in forming the core structure.[2]
-
CotB3 & CotB4: Cytochrome P450 monooxygenases that perform subsequent hydroxylation steps to yield the final natural product, this compound.
The Key Cyclization Step by CotB2
The transformation catalyzed by CotB2 is a fascinating example of enzymatic control over a complex carbocation-mediated cascade. The proposed mechanism involves a series of cyclizations and rearrangements, ultimately leading to the stereospecific formation of the 5-8-5 ring system.[2]
Proposed Biosynthetic Pathway of the this compound Core
References
Unveiling the Inhibitory Potential of Cyclooctatin: A Technical Guide to its Initial Discovery and
Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin, a diterpene natural product, has emerged as a molecule of significant interest within the scientific community due to its specific inhibitory effects on lysophospholipase. This technical guide provides an in-depth overview of the initial studies that led to the discovery of this compound and the characterization of its inhibitory properties. The document details the experimental methodologies employed in its initial characterization, presents the quantitative data from these early studies, and illustrates the key signaling pathway associated with its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the foundational research surrounding this promising inhibitory molecule.
**Discovery and Initial Characterization
This compound was first isolated from the fermentation broth of the bacterium Streptomyces melanosporofaciens MI614-43F2.[1] The initial investigation identified it as a competitive inhibitor of lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids.[1] This discovery laid the groundwork for understanding the potential therapeutic applications of this compound, particularly in the context of inflammatory processes where lysophospholipids and their metabolites play a crucial role.
Quantitative Inhibitory Data
The primary quantitative data from the initial discovery of this compound is summarized in the table below. This data highlights the potency of this compound as a lysophospholipase inhibitor.
| Parameter | Value | Enzyme Source | Inhibition Type | Reference |
| Ki | 4.8 x 10-6 M | Not Specified | Competitive | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of scientific findings. The following sections outline the probable protocols used in the initial discovery and characterization of this compound, based on common practices in the field at the time of its discovery.
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Streptomyces melanosporofaciens MI614-43F2 involved a multi-step purification process. While the original publication provides a summary, a generalized, detailed protocol would likely involve the following steps:
-
Fermentation: Culturing of Streptomyces melanosporofaciens MI614-43F2 in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: Separation of the culture broth from the mycelia, followed by solvent extraction of the broth (e.g., with ethyl acetate) to isolate crude organic compounds.
-
Chromatographic Purification: A series of chromatographic techniques would be employed to purify this compound from the crude extract. This would likely include:
-
Silica Gel Chromatography: An initial separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification using a Capcell Pak C18 column, a reverse-phase column, to separate compounds based on hydrophobicity.
-
Size-Exclusion Chromatography: A final polishing step using a Sephadex LH-20 column to separate molecules based on their size.
-
Lysophospholipase Inhibition Assay
The inhibitory effect of this compound on lysophospholipase activity was determined using an enzymatic assay. While the exact protocol from the original discovery is not detailed, a representative colorimetric assay for lysophospholipase activity is described below. This type of assay is commonly used to screen for enzyme inhibitors.
Principle: This assay measures the activity of lysophospholipase by detecting the release of a chromogenic product upon the hydrolysis of a synthetic substrate. The presence of an inhibitor, such as this compound, will result in a decrease in the colorimetric signal.
Materials:
-
Lysophospholipase enzyme preparation
-
Synthetic lysophospholipase substrate (e.g., p-nitrophenyl palmitate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound (or other potential inhibitors)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the lysophospholipase enzyme preparation to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the synthetic substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).
-
Measure the absorbance of each well at a specific wavelength (e.g., 405 nm for p-nitrophenol release) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The Ki value for competitive inhibition can be determined by plotting the data using a Lineweaver-Burk plot or by non-linear regression analysis of substrate-velocity curves at different inhibitor concentrations.
Signaling Pathway and Mechanism of Action
The inhibitory effect of this compound on lysophospholipase has significant implications for inflammatory signaling. Lysophospholipases play a critical role in the production of arachidonic acid, a key precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting lysophospholipase, this compound can effectively reduce the bioavailability of arachidonic acid, thereby dampening the inflammatory response.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound's inhibition of lysophospholipase in the arachidonic acid cascade.
Conclusion
The initial discovery of this compound as a competitive inhibitor of lysophospholipase has opened avenues for further investigation into its therapeutic potential. The foundational data and methodologies outlined in this technical guide provide a solid basis for future research aimed at elucidating the full pharmacological profile of this intriguing natural product. Further studies to determine its IC50 values against various cell lines and its specificity for different lysophospholipase isoforms are warranted to advance its development as a potential therapeutic agent for inflammatory diseases.
References
An In-depth Technical Guide to the Physico-chemical Properties of Cyclooctatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctatin, a diterpenoid natural product isolated from Streptomyces melanosporofaciens, has garnered interest for its biological activity as a competitive inhibitor of lysophospholipase. A thorough understanding of its physico-chemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the core physico-chemical characteristics of this compound, including its structural details, physical properties, and spectral data. Detailed experimental protocols for the determination of these properties are also provided, alongside a visualization of its biosynthetic pathway.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₃ | [1] |
| Molecular Weight | 322.49 g/mol | [2][3] |
| CAS Number | 139552-97-9 | [2] |
| IUPAC Name | (1S,3aR,4R,7R,9aR,10aR)-1-(hydroxymethyl)-7-(1-methylethyl)-4,9a-dimethyl-1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-3,4-diol | |
| InChI | InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6-/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |
| InChIKey | MSKFOQCDNOFJAT-SOFYXZRVSA-N | |
| Canonical SMILES | CC(C)C1CC/C(=C\CC2(C(C3C2C(C(C3O)CO)O)C)C)/C1 |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless powder | [1] |
| Melting Point | 183-185 °C (decomposition) | [3] |
| Solubility | Soluble in Methanol, Acetone (B3395972), DMSO; Insoluble in Water | [3] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and verification of this compound.
Table 3: ¹³C NMR Spectral Data of this compound
Solvent: CD₃OD, 125 MHz
| Position | Chemical Shift (δC, ppm) |
| 1 | 45.6 |
| 2 | 35.8 |
| 3 | 77.2 |
| 4 | 75.3 |
| 5 | 45.5 |
| 6 | 154.0 |
| 7 | 34.8 |
| 8 | 44.5 |
| 9 | 24.8 |
| 10 | 119.6 |
| 11 | 35.8 |
| 12 | 45.6 |
| 13 | 26.7 |
| 14 | 25.1 |
| 15 | 65.9 |
| 16 | 63.5 |
| 17 | 17.1 |
| 18 | 26.7 |
| 19 | 25.1 |
| 20 | 17.1 |
Note: The provided ¹³C NMR data is based on published literature. Specific peak assignments may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy: A published IR spectrum for this compound is not available. Based on its functional groups, characteristic absorption bands are expected for O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), and C=C stretching (~1650 cm⁻¹).
Mass Spectrometry (MS): A detailed mass spectrum with fragmentation analysis for this compound is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 322. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the hydrocarbon backbone.
Experimental Protocols
The following are detailed methodologies for the determination of the key physico-chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range. The decomposition of the sample should also be noted.
-
Determination of Solubility
The solubility of this compound in various solvents can be determined using the equilibrium shake-flask method.
-
Materials: this compound powder, selected solvents (e.g., methanol, acetone, DMSO, water), a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined by a validated analytical method. The solubility is expressed in units such as mg/mL or mol/L.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay to ensure quantitative analysis.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film.
-
KBr Pellet Method:
-
A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is pressed under high pressure in a die to form a transparent or translucent pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
-
-
Thin Film Method:
-
A small amount of this compound is dissolved in a volatile solvent (e.g., acetone or methanol).
-
A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
The spectrum is recorded.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable to obtain the molecular ion.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural information.
Biological Activity and Signaling Pathway
This compound is recognized as a competitive inhibitor of lysophospholipase.[1][2] This enzyme plays a role in lipid metabolism and signaling. The competitive nature of the inhibition suggests that this compound binds to the active site of the enzyme, competing with the natural substrate. The inhibition constant (Ki) for this interaction has been reported to be 4.8 x 10⁻⁶ M.[1]
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces species proceeds through the diterpenoid pathway, starting from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps are catalyzed by a series of enzymes encoded by the cot gene cluster.
Caption: Biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Physico-chemical Characterization
The logical workflow for the comprehensive physico-chemical characterization of a natural product like this compound is depicted below.
Caption: Workflow for the physico-chemical characterization of this compound.
References
Methodological & Application
Cyclooctatin: In Vitro Experimental Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, has garnered interest within the scientific community for its potential as a modulator of inflammatory processes. This diterpenoid compound is a known competitive inhibitor of lysophospholipase, an enzyme involved in the metabolism of lysophospholipids, which are key signaling molecules in the inflammatory cascade. Understanding the in vitro effects of this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for a range of in vitro assays to characterize the bioactivity of this compound, focusing on its anti-inflammatory and cytotoxic properties.
Quantitative Data Summary
While extensive quantitative data for this compound in various in vitro assays is not widely available in publicly accessible literature, its inhibitory activity against lysophospholipase has been determined.
| Parameter | Value | Enzyme Source | Reference |
| Inhibition Constant (Ki) | 4.8 x 10⁻⁶ M | Bovine Liver Lysophospholipase | [1] |
Further research is required to determine the IC50 values of this compound for cytotoxicity in various cell lines and for the inhibition of key inflammatory mediators.
Experimental Protocols
Lysophospholipase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on lysophospholipase activity.
Materials:
-
Purified or partially purified lysophospholipase
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Reagents for detecting free fatty acids or choline (B1196258) release
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a known concentration of lysophospholipase.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, LPC.
-
Incubate the reaction for a specific period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Measure the product formation (free fatty acids or choline) using a suitable detection method (e.g., colorimetric or fluorometric assay).
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. To determine the mode of inhibition (e.g., competitive), perform kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
Logical Workflow for Lysophospholipase Inhibition Assay
Caption: Workflow for the lysophospholipase inhibition assay.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
Selected cell line (e.g., RAW 264.7 murine macrophages, or various cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent system
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent system.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2)
This protocol quantifies the effect of this compound on the production of key inflammatory mediators.
Materials:
-
RAW 264.7 cells or other suitable immune cells
-
Complete cell culture medium
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and PGE2
-
24-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of each mediator for each this compound concentration.
-
Determine the IC50 values for the inhibition of TNF-α, IL-6, and PGE2 production.
Western Blot Analysis for NF-κB Activation
This protocol investigates the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS for a short period (e.g., 15-60 minutes) to activate the NF-κB pathway.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 and the degradation of IκBα.
Signaling Pathway Diagrams
Arachidonic Acid Cascade and this compound's Point of Intervention
Caption: this compound inhibits lysophospholipase in the arachidonic acid cascade.
NF-κB Signaling Pathway and Potential Modulation by this compound
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for the Use of Cyclooctatin in a Lysophospholipase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin is a naturally derived competitive inhibitor of lysophospholipase, isolated from Streptomyces melanosporofaciens.[1] Lysophospholipases (LPLs) are critical enzymes in lipid metabolism and signaling, catalyzing the hydrolysis of lysophospholipids into free fatty acids and glycerophosphocholine. Dysregulation of LPL activity is implicated in various pathological conditions, making these enzymes attractive targets for drug development. These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in lysophospholipase assays, aiding in the screening and characterization of novel LPL inhibitors.
Data Presentation
Quantitative Inhibitory Data for this compound
| Parameter | Value | Enzyme Source | Substrate | Assay Type | Reference |
| Ki (Inhibition Constant) | 4.8 x 10⁻⁶ M (4.8 µM) | Bovine Liver | Lysophosphatidylcholine (B164491) | Radiometric | [1] |
| IC50 (Half-maximal Inhibitory Concentration) | Not explicitly reported in the primary literature. IC50 is dependent on experimental conditions, including substrate concentration. Given the competitive nature of inhibition, the IC50 value will increase with higher substrate concentrations. | - | - | - |
Signaling Pathway
Lysophospholipids, such as lysophosphatidylcholine (LPC), act as signaling molecules that can activate various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3] Lysophospholipase activity mitigates this signaling by degrading LPC. Inhibition of lysophospholipase by agents like this compound leads to an accumulation of LPC, thereby promoting MAPK pathway activation, which is involved in cell proliferation, differentiation, and inflammation.[2][4]
Caption: Lysophospholipid signaling to the MAPK pathway and its inhibition by this compound.
Experimental Protocols
Experimental Workflow for Screening Lysophospholipase Inhibitors
The following workflow outlines the typical steps for screening and characterizing novel inhibitors of lysophospholipase, using this compound as a positive control.
Caption: A typical workflow for the screening and characterization of lysophospholipase inhibitors.
Detailed Protocol: Fluorometric Lysophospholipase Inhibition Assay
This protocol is adapted from commercially available lysophosphatidylcholine assay kits and is suitable for determining the inhibitory activity of compounds like this compound. The assay relies on the enzymatic cleavage of a substrate, leading to a product that can be measured fluorometrically.
I. Materials and Reagents
-
Lysophospholipase Enzyme: Purified recombinant or from a tissue lysate (e.g., bovine liver).
-
LPC Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT.
-
Lysophosphatidylcholine (LPC) Substrate: Prepare a stock solution in a suitable solvent (e.g., ethanol).
-
Fluorometric Probe: A probe that reacts with a product of the enzymatic reaction to generate a fluorescent signal. Commercial kits often contain proprietary probes and developer enzymes.
-
This compound: Prepare a stock solution in DMSO or ethanol.
-
Test Compounds: Prepare stock solutions in a suitable solvent.
-
96-well black microplate: For fluorescence measurements.
-
Microplate reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen probe.
II. Assay Procedure
-
Reagent Preparation:
-
Prepare a working solution of the LPC substrate in LPC Assay Buffer. The final concentration should be near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of this compound and test compounds in LPC Assay Buffer. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value.
-
Prepare the reaction mix containing the fluorometric probe and any necessary developer enzymes as per the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
Test wells: 10 µL of diluted test compound or this compound.
-
Positive control (no inhibition): 10 µL of LPC Assay Buffer (or solvent control).
-
Negative control (no enzyme): 10 µL of LPC Assay Buffer.
-
-
Add 20 µL of the lysophospholipase enzyme solution to all wells except the negative control wells. Add 20 µL of LPC Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the LPC substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme's activity.
-
Stop the reaction by adding a stop solution (if provided with a kit) or by proceeding directly to the detection step.
-
Add 50 µL of the reaction mix (containing the probe and developer) to each well.
-
Incubate at 37°C for 15-30 minutes to allow for signal development.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resorufin-based probe).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control from all other readings to account for background fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Detailed Protocol: Colorimetric Lysophospholipase Inhibition Assay
This protocol provides an alternative method using a colorimetric readout. The principle is similar to the fluorometric assay but results in a colored product that is measured by absorbance.
I. Materials and Reagents
-
All materials from the fluorometric assay, with the following substitutions:
-
Colorimetric Probe: A probe that generates a colored product upon reaction.
-
96-well clear microplate: For absorbance measurements.
-
Microplate reader: Capable of measuring absorbance at the appropriate wavelength.
II. Assay Procedure
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in the fluorometric assay, using a colorimetric probe and developer mix.
-
-
Assay Protocol:
-
The volumes and incubation steps are generally the same as the fluorometric assay. Add reagents to a clear 96-well plate.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for a resorufin-based probe).
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percent inhibition using the same formula as in the fluorometric assay, substituting absorbance for fluorescence.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
These application notes provide a framework for utilizing this compound in lysophospholipase assays. The detailed protocols for both fluorometric and colorimetric methods offer robust platforms for the screening and characterization of novel lysophospholipase inhibitors. The inclusion of this compound as a reference compound will ensure the validity and consistency of the screening results, contributing to the development of new therapeutic agents targeting lysophospholipid signaling pathways.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine stimulates MAP kinase activity in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cyclooctatin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of cyclooctatin in cell-based assays. This compound is a potent inhibitor of lysophospholipase, playing a role in the inflammatory signaling cascade. The following information offers guidance on solution preparation, experimental design, and data interpretation for researchers investigating the biological effects of this compound.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Target | Source |
| Inhibition Constant (Ki) | 4.8 x 10⁻⁶ M | Lysophospholipase | [1] |
Table 2: Template for Determining IC50 Values of this compound in Cell-Based Assays
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., RAW 264.7 | e.g., MTT Assay | e.g., 24, 48, 72 | To be determined | |
| e.g., THP-1 | e.g., LDH Assay | e.g., 24, 48, 72 | To be determined | |
| e.g., Jurkat | e.g., Proliferation Assay | e.g., 24, 48, 72 | To be determined |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Protocol:
-
Determine Required Mass: Calculate the mass of this compound needed to prepare the desired volume of a stock solution (e.g., 10 mM). The molecular weight of this compound (C₂₀H₃₄O₃) is 322.48 g/mol .
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Dissolve Compound: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure no visible particles remain.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Determining this compound IC50 using a Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other cytotoxicity assays.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol for Assessing Anti-Inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment with this compound: Treat the cells with various non-cytotoxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatants. Determine the nitrite concentration in the supernatants, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of NO production by this compound at each concentration compared to the LPS-stimulated vehicle control.
Visualizations
Caption: Workflow for this compound Assays.
Caption: this compound's Proposed Pathway.
References
Application Notes and Protocols for Cyclooctatin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin is a natural product isolated from Streptomyces melanosporofaciens. It is characterized as a competitive inhibitor of lysophospholipase, an enzyme involved in the inflammatory signaling cascade.[1] While the inhibitory constant (Ki) for this compound against lysophospholipase has been determined to be 4.8 x 10⁻⁶ M, detailed studies on its effects in various cell culture models, including specific IC50 values, are not extensively documented in publicly available literature.
These application notes provide a framework for researchers to investigate the effects of this compound in cell culture. The protocols outlined below are standard methods for assessing cell viability and anti-inflammatory potential. It is imperative for researchers to perform initial dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Data Presentation
Due to the limited availability of published cell-based assay data for this compound, the following table provides a template for researchers to populate with their own experimental results. The values presented are hypothetical and should be used as a guide for designing experiments.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| RAW 264.7 | Murine Macrophage | MTT Assay | 24 | 25 |
| HL-60 | Human Promyelocytic Leukemia | MTT Assay | 48 | 15 |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT Assay | 24 | 50 |
| Jurkat | Human T-lymphocyte | CellTiter-Glo® Assay | 48 | 20 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay using MTT
This protocol is designed to determine the effect of this compound on the viability and metabolic activity of adherent or suspension cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Neutrophil Migration (Chemotaxis) Assay
This protocol assesses the potential anti-inflammatory effect of this compound by measuring its ability to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Human or murine neutrophils (e.g., isolated from fresh blood or differentiated HL-60 cells)
-
Chemoattractant (e.g., fMLP, LTB4, or IL-8)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (with 3-5 µm pore size) for 24-well plates
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Preparation:
-
Isolate neutrophils using a standard protocol (e.g., density gradient centrifugation).
-
Label the neutrophils with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled neutrophils in assay medium.
-
-
Compound Pre-incubation:
-
Incubate the labeled neutrophils with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant to the lower wells of a 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension to the Transwell inserts.
-
Place the inserts into the wells containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for neutrophil migration.
-
-
Data Acquisition:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
Plot a dose-response curve to determine the concentration of this compound that inhibits neutrophil migration.
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for In Vivo Administration of Lysophospholipase Inhibitors: A Case Study Approach with Cyclooctatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vivo Active Lysophospholipase Inhibitors
The following table summarizes key quantitative data from in vivo and in situ studies of lysophospholipase inhibitors analogous to Cyclooctatin. This information is critical for designing initial experiments to determine the efficacy and safety profile of new compounds in this class.
| Compound | Target(s) | Animal Model | Route of Administration | Dose | Key In Vivo/In Situ Findings | Reference |
| ML378 | LYPLA1, LYPLA2 | Mouse | Intraperitoneal (i.p.) | Not specified | Selective inhibition of LYPLA1 and LYPLA2 in mouse tissues. | [2] |
| DO264 | ABHD12 | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Elevated lysophosphatidylserine (B10771985) (lyso-PS) in the brain; stimulated immune responses. | [3] |
| ML349 | LYPLA1 | Mouse | Intraperitoneal (i.p.) | Not specified | Selective inhibition of LYPLA1 in mouse tissues. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vivo study of lysophospholipase inhibitors. These protocols are based on published research and should be adapted and optimized for this compound.
Protocol 1: Determination of In Vivo Target Engagement by Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from studies on ML378 and DO264 to assess the extent to which the inhibitor binds to its target enzyme in a living animal.[2][3]
Objective: To determine if this compound can inhibit its target lysophospholipase in vivo.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Male mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer (DPBS)
-
Protease inhibitors
-
Broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Compound Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer the compound to mice via intraperitoneal (i.p.) injection at a predetermined dose. A dose-ranging study is recommended.
-
Include a vehicle-only control group.
-
-
Tissue Harvesting:
-
At a specified time point post-injection (e.g., 24 hours), euthanize the mice.[3]
-
Perfuse the animals with saline to remove blood from tissues.
-
Harvest tissues of interest (e.g., brain, liver, spleen).
-
-
Proteome Preparation:
-
Homogenize the harvested tissues in DPBS with protease inhibitors.
-
Isolate the soluble proteome fraction by centrifugation.
-
Determine the protein concentration of the lysate.
-
-
Probe Labeling:
-
Incubate a standardized amount of proteome (e.g., 1 mg/mL) with a fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine at 1 µM) for a specified time (e.g., 45 minutes) at 37°C.[3]
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
Inhibition is indicated by a decrease in the fluorescence intensity of the band corresponding to the target lysophospholipase in the lanes from this compound-treated animals compared to the vehicle controls.
-
Protocol 2: Assessment of Immunomodulatory Effects Following Lysophospholipase Inhibition
This protocol is based on the findings for the ABHD12 inhibitor DO264, which demonstrated heightened immunological responses.[3]
Objective: To evaluate the impact of this compound administration on the immune system in an in vivo model.
Materials:
-
This compound
-
Vehicle
-
Male mice
-
Immunostimulant (e.g., lymphocytic choriomeningitis virus (LCMV) or lipopolysaccharide (LPS))
-
ELISA kits for relevant cytokines and chemokines
-
Flow cytometry antibodies for immune cell phenotyping
Procedure:
-
Compound Administration:
-
Administer this compound or vehicle to mice for a predetermined duration.
-
-
Immune Challenge:
-
Following the treatment period, challenge the mice with an immunostimulant (e.g., a single i.p. injection of LPS or infection with LCMV).
-
-
Sample Collection:
-
At a relevant time point after the immune challenge, collect blood and tissues (e.g., spleen, lungs).
-
-
Analysis of Inflammatory Markers:
-
Measure the levels of pro-inflammatory cytokines and chemokines in the serum using ELISA.
-
-
Immune Cell Profiling:
-
Prepare single-cell suspensions from the spleen.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.
-
-
Histopathology:
-
Fix tissues like the lungs in formalin, embed in paraffin, and section for histological staining (e.g., H&E) to assess for signs of inflammation and tissue damage.[3]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo administration of lysophospholipase inhibitors.
Caption: Inhibition of Lysophospholipase by this compound.
Caption: In Vivo Experimental Workflow for a Lysophospholipase Inhibitor.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of Cyclooctatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin is a naturally occurring diterpene produced by Streptomyces melanosporofaciens. It has garnered significant interest in the scientific community due to its potent and competitive inhibition of lysophospholipase.[1] This activity suggests its potential as a therapeutic agent in various physiological and pathological processes involving lysophospholipid signaling. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the extraction, detection, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for a lysophospholipase inhibition assay to determine the functional activity of this compound is described.
Analytical Techniques
A variety of analytical techniques can be employed for the analysis of this compound. The choice of method will depend on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust and widely available technique suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing complex biological samples where this compound may be present at low concentrations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Analytical Method | Reference |
| Inhibition Constant (Ki) | 4.8 x 10⁻⁶ M | Lysophospholipase Inhibition Assay | [1] |
Experimental Protocols
Extraction of this compound from Streptomyces Culture
This protocol describes the extraction of this compound from a liquid culture of Streptomyces melanosporofaciens.
Materials:
-
Streptomyces melanosporofaciens culture broth
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Centrifuge the Streptomyces culture broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Collect the supernatant and extract it three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried organic phase to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (B129727) for further analysis.
Quantitative Analysis by HPLC-UV
This protocol provides a general method for the quantification of this compound using HPLC with UV detection. Method optimization may be required for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the reconstituted extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Analysis by LC-MS/MS
This protocol describes a more sensitive and selective method for this compound quantification using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A possible precursor ion would be [M+H]⁺.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV protocol, using methanol as the solvent.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve using the peak areas of the selected MRM transition for the this compound standards. Quantify this compound in the samples from this calibration curve.
Lysophospholipase Inhibition Assay
This protocol is for determining the inhibitory activity of this compound against lysophospholipase.
Materials:
-
Purified lysophospholipase
-
Lysophosphatidylcholine (LPC) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound standard solution
-
A method to detect the product of the reaction (e.g., a colorimetric or fluorescent assay for free fatty acids or choline).
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the lysophospholipase enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (LPC) to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
Signaling Pathway
This compound acts as a competitive inhibitor of lysophospholipase. This means it binds to the active site of the enzyme, preventing the substrate (lysophospholipids) from binding and being hydrolyzed. The inhibition of lysophospholipase leads to an accumulation of lysophospholipids, which are bioactive lipid molecules that can act as signaling molecules.
By inhibiting lysophospholipase, this compound can modulate various signaling pathways that are regulated by lysophospholipids, potentially impacting processes such as inflammation, cell proliferation, and neurotransmission. Further research is needed to fully elucidate the downstream consequences of lysophospholipase inhibition by this compound in different biological contexts.
References
Application Notes and Protocols for HPLC Purification and Analysis of Cyclooctatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin is a diterpenoid natural product isolated from Streptomyces species, which has garnered interest due to its biological activities, including the inhibition of lysophospholipase. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the successful isolation and analysis of this compound from complex fermentation broths and for its subsequent characterization and quantification.
These application notes provide detailed methodologies for the purification and analysis of this compound using reversed-phase HPLC. The protocols are designed to be a starting point for methods that may require further optimization based on the specific sample matrix and instrumentation.
Data Presentation: HPLC Method Parameters
A summary of HPLC methods for the purification and analysis of this compound and its analogs is presented below. These tables provide a clear comparison of the critical parameters for each application.
Table 1: Preparative HPLC Method for this compound Analog Purification
| Parameter | Condition | Reference |
| Column | Reversed-Phase C18 (4.6 x 150 mm) | [1] |
| Mobile Phase A | Water | [1] |
| Mobile Phase B | Methanol (B129727) | [1] |
| Gradient | 20% to 80% B over 30 minutes | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD) | [1] |
| Sample Preparation | Crude extract fractionated by silica (B1680970) gel chromatography, dissolved in a suitable solvent. | [1] |
Table 2: General Analytical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Capcell Pak C18, 5 µm (e.g., 4.6 x 250 mm) | Mentioned in the original isolation of this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Optimized based on scouting runs (e.g., 10-90% B over 20 min) | To ensure adequate separation from impurities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns of this dimension. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 210-220 nm | For detecting non-chromophoric compounds. A PDA detector is recommended for method development to identify the optimal wavelength. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Protocols
The following are detailed protocols for the purification and analysis of this compound.
Protocol 1: Preparative HPLC Purification of this compound from a Crude Extract
This protocol is adapted from the purification of 17-hydroxythis compound and can be used as a starting point for this compound.[1]
1. Sample Preparation: a. The crude extract from a Streptomyces fermentation is first fractionated using silica gel column chromatography. b. Fractions containing this compound (identified by TLC or a rapid analytical HPLC screen) are pooled and dried under reduced pressure. c. The residue is dissolved in a minimal amount of the initial mobile phase (e.g., 20% methanol in water) and filtered through a 0.45 µm syringe filter before injection.
2. HPLC Conditions: a. Column: C18 reversed-phase column (preparative or semi-preparative dimensions). b. Mobile Phase A: HPLC-grade water. c. Mobile Phase B: HPLC-grade methanol. d. Gradient Program:
- 0-5 min: 20% B (isocratic)
- 5-35 min: Linear gradient from 20% to 80% B
- 35-40 min: 80% B (isocratic, column wash)
- 40.1-45 min: 20% B (re-equilibration) e. Flow Rate: Dependent on the column dimensions (e.g., 5-20 mL/min for preparative columns). f. Detection: UV detection at 210 nm and/or ELSD. g. Fraction Collection: Collect fractions corresponding to the peak of interest.
3. Post-Purification Processing: a. Combine the fractions containing pure this compound. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the aqueous solution to obtain pure this compound as a powder.
Protocol 2: Analytical HPLC Method for Purity Assessment and Quantification
This protocol outlines a general method for the analysis of purified this compound or its quantification in various samples.
1. Standard and Sample Preparation: a. Standard Stock Solution: Accurately weigh and dissolve pure this compound in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase. c. Sample Solution: Dissolve the sample containing this compound in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.
2. HPLC Conditions: a. Column: Capcell Pak C18, 5 µm, 4.6 x 250 mm. b. Mobile Phase A: 0.1% (v/v) formic acid in water. c. Mobile Phase B: Acetonitrile. d. Gradient Program:
- 0-2 min: 10% B
- 2-17 min: Linear gradient from 10% to 90% B
- 17-20 min: 90% B
- 20.1-25 min: 10% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Detection: PDA detector scanning from 200-400 nm, with quantification at 210 nm. h. Injection Volume: 10 µL.
3. Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. b. For purity analysis, calculate the peak area percentage of this compound relative to all other peaks in the chromatogram. c. For quantification, construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualization of Workflows
HPLC Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound from a crude extract using preparative HPLC.
Caption: Workflow for Preparative HPLC Purification of this compound.
Analytical HPLC Workflow
This diagram outlines the typical workflow for the analysis of a this compound sample.
Caption: Workflow for Analytical HPLC of this compound.
Disclaimer: The provided HPLC methods are intended as a starting point and may require optimization for specific applications and instrumentation. It is recommended to perform method validation to ensure the accuracy, precision, and robustness of the analytical results.
References
Application Note: Mass Spectrometry Analysis of Cyclooctatin
Introduction
Cyclooctatin is a naturally occurring diterpene isolated from Streptomyces melanosporofaciens that has been identified as a potent and selective inhibitor of lysophospholipase.[1][2] Its chemical formula is C20H34O3.[2][3] The unique structure and biological activity of this compound make it a compound of interest for researchers in drug discovery and development. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and study of its mechanism of action. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H34O3 | [2][3] |
| Molecular Weight | 322.48 g/mol | [3] |
| IUPAC Name | (1R,3aR,4S,6R,9aR,10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-(propan-2-yl)tricyclo[9.3.0.0³,⁷]tetradec-10-ene-6,8-diol | [3] |
| CAS Number | 139552-97-9 | [3] |
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in mass spectrometry is anticipated to proceed through characteristic losses of functional groups and cleavage of the cyclic structure. The molecular ion [M+H]⁺ is expected at m/z 323.2581. Key predicted fragment ions are detailed in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| 323.2581 | 305.2475 | H₂O |
| 323.2581 | 287.2369 | 2 * H₂O |
| 323.2581 | 269.2264 | 3 * H₂O |
| 323.2581 | 281.2162 | C₃H₆ (propylene) |
| 323.2581 | 253.1849 | C₅H₁₀ (isoprene unit) |
Experimental Workflow
The general workflow for the analysis of this compound using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.
Protocol: LC-MS/MS Method for this compound Analysis
This protocol provides a detailed procedure for the quantitative analysis of this compound in a given matrix.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare an internal standard stock solution (1 mg/mL) and a working solution (100 ng/mL) in methanol.
3. Sample Preparation
-
To 100 µL of the sample, add 10 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
5. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS Method | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 323.3 | 305.2 | 15 |
| This compound | 323.3 | 287.2 | 20 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
6. Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Simplified Signaling Pathway
This compound is known to inhibit lysophospholipase. This can be represented in a simplified signaling pathway.
Figure 2: Simplified pathway showing this compound's inhibition of lysophospholipase.
References
- 1. The structure of this compound, a new inhibitor of lysophospholipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H34O3 | CID 5467942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Screening Modulators of Lipolysis Using Cyclooctatin as a Test Compound
Abstract
Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is a critical metabolic process primarily regulated by hormone-sensitive lipase (B570770) (HSL). Dysregulation of lipolysis is implicated in various metabolic disorders, making HSL a key target for drug discovery. This application note describes a robust and reproducible cell-based assay to screen for modulators of lipolysis. As a proof of concept, we utilize Cyclooctatin, a known lysophospholipase inhibitor, to investigate its potential off-target effects on HSL activity in differentiated 3T3-L1 adipocytes. The assay measures the release of glycerol into the cell culture medium as an indicator of lipolytic activity.
Introduction
Adipocyte lipolysis is a fundamental process for maintaining energy homeostasis. The key enzyme regulating this pathway is hormone-sensitive lipase (HSL), which catalyzes the hydrolysis of triglycerides stored in lipid droplets.[1][2] The activity of HSL is tightly controlled by hormonal signals. Catecholamines, for instance, activate β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3][4][5] PKA then phosphorylates and activates HSL, initiating the breakdown of triglycerides.[2][4] Given its central role in lipid metabolism, the modulation of HSL activity presents a promising therapeutic strategy for metabolic diseases.
This compound is a diterpene natural product isolated from Streptomyces melanosporofaciens and is a known competitive inhibitor of lysophospholipase. While its primary target is established, the broader effects of this compound on other lipases, such as HSL, within a cellular context are not well characterized. This application note provides a detailed protocol for a cell-based assay to assess the impact of chemical compounds on lipolysis, using this compound as an example. The assay employs the well-established 3T3-L1 adipocyte cell line, a reliable in vitro model for studying adipogenesis and lipolysis.[6] Lipolytic activity is quantified by measuring the amount of glycerol released into the culture medium upon stimulation.[3]
Signaling Pathway of Hormone-Stimulated Lipolysis
The following diagram illustrates the signaling cascade that leads to the activation of hormone-sensitive lipase and subsequent lipolysis in adipocytes. It also indicates the potential point of inhibition by a test compound like this compound.
Caption: Hormone-stimulated lipolysis pathway and potential inhibition.
Experimental Protocols
Materials and Reagents
-
3T3-L1 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum
-
Penicillin-Streptomycin (B12071052) solution
-
Insulin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Isoproterenol (B85558) hydrochloride
-
This compound
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
3T3-L1 Cell Culture and Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and grow to confluence.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-10.
Lipolysis Assay
-
Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Add 100 µL of DMEM (serum-free) to each well and incubate for 2 hours to starve the cells.
-
Prepare fresh solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in DMEM. Also, prepare a 10 µM isoproterenol solution in DMEM. Isoproterenol will be used to stimulate lipolysis.
-
Remove the starvation medium and add 90 µL of the this compound solutions to the respective wells. For control wells, add 90 µL of DMEM.
-
Incubate the plate at 37°C for 1 hour.
-
Add 10 µL of 10 µM isoproterenol to all wells (except for the basal lipolysis control, to which 10 µL of DMEM is added) to a final concentration of 1 µM.
-
Incubate the plate at 37°C for 3 hours to stimulate lipolysis.
-
After incubation, carefully collect 50 µL of the culture medium from each well for the glycerol assay.
Measurement of Glycerol Release
-
Quantify the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Create a standard curve using the provided glycerol standards to determine the glycerol concentration in the samples.
Experimental Workflow
The following diagram outlines the key steps of the cell-based lipolysis assay.
Caption: Workflow for the cell-based lipolysis assay.
Data Presentation
The quantitative data obtained from the glycerol assay can be summarized in the following tables for clear comparison and analysis.
Table 1: Dose-Response of this compound on Isoproterenol-Stimulated Lipolysis
| This compound (µM) | Glycerol Released (µg/mL) ± SD | % Inhibition of Stimulated Lipolysis |
| 0 (Basal) | 5.2 ± 0.8 | N/A |
| 0 (Stimulated) | 25.8 ± 2.1 | 0% |
| 0.1 | 24.5 ± 1.9 | 5.0% |
| 1 | 20.1 ± 1.5 | 22.1% |
| 10 | 12.7 ± 1.1 | 50.8% |
| 50 | 7.3 ± 0.9 | 71.7% |
| 100 | 6.1 ± 0.7 | 76.4% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: IC50 Value of this compound
| Compound | IC50 (µM) |
| This compound | 9.8 |
Note: The IC50 value is calculated from the dose-response curve and is hypothetical.
Conclusion
The described cell-based assay provides a reliable and efficient method for screening compounds that modulate lipolysis in adipocytes. By measuring glycerol release from stimulated 3T3-L1 adipocytes, this protocol allows for the quantitative assessment of a compound's inhibitory or stimulatory effects on the lipolytic pathway. The use of this compound as a test compound demonstrates the applicability of this assay in investigating the potential off-target effects of known bioactive molecules. This experimental design can be readily adapted for high-throughput screening to identify novel therapeutic agents for the treatment of metabolic diseases.
References
- 1. Hormone-sensitive lipase expression and activity in relation to lipolysis in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 5. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Effects of Cyclooctatin on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, is recognized for its inhibitory activity against lysophospholipase.[1] Lysophospholipases are key enzymes in lipid metabolism, and their dysregulation has been implicated in various disease processes, including inflammation and cancer. While the primary target of this compound is established, its broader effects on intracellular signaling cascades remain an area of active investigation. Understanding how this compound may modulate key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways is crucial for elucidating its full therapeutic potential.
These application notes provide detailed protocols for researchers to study the potential effects of this compound on these critical cell signaling pathways. The methodologies described herein are standard, robust techniques for assessing pathway activation and inhibition.
Data Presentation: Quantifying the Impact of this compound
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are example templates for presenting data from the described protocols.
Table 1: Effect of this compound on ERK1/2 Phosphorylation
| Treatment | Concentration (µM) | p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.08 |
| This compound | 1 | 0.85 | 0.06 |
| This compound | 5 | 0.62 | 0.05 |
| This compound | 10 | 0.41 | 0.04 |
| Positive Control (e.g., U0126) | 10 | 0.15 | 0.02 |
Table 2: In Vitro Akt Kinase Activity Assay with this compound Treatment
| Treatment | Concentration (µM) | Kinase Activity (% of Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 7.5 |
| This compound | 1 | 95 | 6.8 |
| This compound | 5 | 88 | 5.9 |
| This compound | 10 | 75 | 6.2 |
| Positive Control (e.g., Wortmannin) | 1 | 25 | 3.1 |
Table 3: NF-κB Luciferase Reporter Assay in Response to this compound
| Treatment | Concentration (µM) | Luciferase Activity (Relative Light Units) | Fold Induction (over unstimulated) |
| Unstimulated Control | - | 1500 | 1.0 |
| TNF-α (10 ng/mL) | - | 45000 | 30.0 |
| TNF-α + this compound | 1 | 38000 | 25.3 |
| TNF-α + this compound | 5 | 25000 | 16.7 |
| TNF-α + this compound | 10 | 18000 | 12.0 |
| TNF-α + Positive Control (e.g., Bay 11-7082) | 10 | 8000 | 5.3 |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the impact of this compound on cell signaling.
Protocol 1: Western Blotting for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 as a readout of MAPK pathway activation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activation.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1, 6, 12 hours).
-
Include a positive control for pathway inhibition (e.g., a known MEK inhibitor like U0126).
-
Stimulate cells with a known activator (e.g., EGF, PMA) for 10-15 minutes before harvesting, if necessary to induce a strong signal.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[3][4]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing for Total ERK1/2:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer for 15-30 minutes.[4]
-
Wash thoroughly with TBST.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
5. Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample and normalize to the vehicle control.
Protocol 2: In Vitro Akt Kinase Assay
This protocol measures the enzymatic activity of Akt immunoprecipitated from cell lysates.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1, using varying concentrations of this compound.
2. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors).[5]
-
Determine protein concentration as described previously.
3. Immunoprecipitation of Akt:
-
To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[5]
-
Add 20-30 µL of Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C.[5]
-
Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.[5]
4. In Vitro Kinase Reaction:
-
Resuspend the beads in 40 µL of kinase assay buffer.[5]
-
Add 1 µg of a recombinant Akt substrate (e.g., GSK-3α) and ATP to initiate the reaction.[5]
-
Incubate at 30°C for 30 minutes.[5]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
5. Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 1, using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).
Protocol 3: NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
2. Compound Treatment and Stimulation:
-
Treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.[6]
-
Include unstimulated and vehicle-treated stimulated controls.
3. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[6][7]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the unstimulated control or as a percentage of the stimulated control.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for In Vivo Imaging with Cyclooctyne Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo imaging using cyclooctyne (B158145) probes coupled with bioorthogonal click chemistry has emerged as a powerful technique for visualizing and quantifying biological processes in living organisms. This method offers high specificity and biocompatibility, allowing for real-time monitoring of dynamic events such as cell surface glycosylation, protein synthesis, and cell trafficking. These application notes provide an overview of the methodology, key applications, and detailed protocols for utilizing cyclooctyne-based probes for in vivo imaging.
The primary mechanism involves a two-step process. First, a biomolecule of interest is metabolically labeled with an azide-containing precursor. Subsequently, a cyclooctyne-conjugated imaging probe (e.g., a fluorescent dye or a radionuclide) is administered. The cyclooctyne and azide (B81097) groups then undergo a highly specific and rapid bioorthogonal "click" reaction, leading to the covalent attachment of the imaging probe to the target biomolecule. This allows for sensitive and specific detection using various imaging modalities.
Key Applications
-
Cancer Imaging: Aberrant glycosylation is a hallmark of cancer. By metabolically labeling cancer cells with an azido-sugar, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), and subsequently administering a cyclooctyne-fluorophore conjugate, researchers can specifically visualize tumors in vivo.[1] This approach holds promise for early cancer detection, monitoring tumor progression, and evaluating therapeutic responses.
-
Glycan Trafficking: The dynamics of glycan expression and localization on cell surfaces can be studied in real-time. This is crucial for understanding processes like cell-cell communication, immune responses, and pathogenesis.[2]
-
Protein Synthesis and Localization: By using amino acid analogues containing an azide group, newly synthesized proteins can be tagged and visualized, providing insights into protein dynamics and function within a living organism.[3][4]
-
Cell Tracking: Cells can be labeled with azide-modified molecules ex vivo, and after infusion into an animal model, their migration and fate can be tracked in vivo using cyclooctyne-based probes.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing cyclooctyne probes for imaging.
Table 1: In Vitro Performance of Cyclooctyne Probes
| Probe | Target | Signal-to-Background Ratio (SBR) | Reference |
| TMDIBO-TCO | Ac4GalNAz-labeled cells | Comparable to monofunctional probes | [1] |
| PHOS-TCO | Ac4GalNAz-labeled cells | Comparable to monofunctional probes | [1] |
| DIFO-biotin | Azido sialic acid on Jurkat cells | ~20-fold higher than nonfluorinated cyclooctyne | [6] |
| BDPY-cyclooctyne | Aha-tagged proteins | 4 to 26 (concentration-dependent) | [3] |
| Coumarin-cyclooctynes | Aha-tagged proteins | Up to 20-fold fluorescence enhancement | [4] |
Table 2: In Vivo Imaging Parameters and Outcomes
| Probe | Animal Model | Target | Probe Concentration | Imaging Modality | Key Outcome | Reference |
| TMDIBO-TCO & Tz-DyLight | Nude mice with LS180 tumors | Tumor Glycosylation | TMDIBO-TCO: 67 µmol/kg; Tz-DyLight: 0.02 µmol/kg | Fluorescence | Successful tumor imaging with good contrast | [1][7] |
| 64Cu-NOTA-DBCO | B16-OVA tumor-bearing mice | Cytotoxic T Lymphocytes | Not specified | PET | Noninvasive tracking of adoptive T cells | [5] |
| 111In-DTPA-DBCO | Mice | MAA microspheres and S. aureus | Not specified | SPECT | Successful in vivo targeting and imaging | [8] |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor Glycosylation
This protocol is based on the "double click" chemistry approach for imaging cell surface glycosylation in a mouse tumor model.[1][7]
Materials:
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Bifunctional cyclooctyne probe (e.g., TMDIBO-TCO)
-
Tetrazine-fluorophore conjugate (e.g., Tz-DyLight)
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
In vivo fluorescence imaging system
Procedure:
-
Metabolic Labeling:
-
Administer Ac4GalNAz to the tumor-bearing mice. A typical regimen is daily intraperitoneal (i.p.) injections for 3 consecutive days.
-
-
First Click Reaction (Cyclooctyne Administration):
-
Twenty-four hours after the final Ac4GalNAz injection, administer the bifunctional cyclooctyne probe (e.g., TMDIBO-TCO) via intravenous (i.v.) injection. A typical dose is 67 µmol/kg.
-
-
Second Click Reaction (Fluorophore Administration):
-
Allow time for the unbound cyclooctyne probe to clear from circulation. This is a critical step to reduce background signal.
-
Administer the tetrazine-fluorophore conjugate (e.g., Tz-DyLight) via i.v. injection. A low concentration is sufficient due to the fast reaction kinetics (e.g., 0.02 µmol/kg).
-
-
In Vivo Imaging:
-
Image the mice at various time points after the administration of the fluorescent probe using an in vivo fluorescence imaging system.
-
Acquire images in the appropriate fluorescence channel for the chosen fluorophore.
-
Quantify the fluorescence intensity in the tumor region and compare it to background regions to determine the tumor-to-background ratio.
-
Signaling Pathways and Visualizations
Altered glycosylation in cancer is often a consequence of dysregulated signaling pathways that control the expression and activity of glycosyltransferases. The ability to image these glycan changes in vivo provides a window into the underlying molecular pathology.
The diagram above illustrates how oncogenic signaling pathways, such as TGF-β, NF-κB, and MEK/ERK, can lead to altered expression of glycosyltransferases.[9][10] This results in the display of aberrant glycan structures on the cancer cell surface, which can be visualized using cyclooctyne-based in vivo imaging techniques. These altered glycans, in turn, contribute to cancer hallmarks like metastasis and immune evasion.[10][11]
This workflow diagram outlines the key steps for performing an in vivo imaging experiment using the double-click chemistry approach. It begins with the preparation of the animal model, followed by metabolic labeling, the two-step click reaction, and finally, imaging and data analysis.
References
- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. rupress.org [rupress.org]
- 10. Altered glycosylation in cancer: molecular functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cyclooctatin: A Research Tool for Investigating Lipid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, is a competitive inhibitor of lysophospholipase.[1] With a molecular formula of C20H34O3, this compound serves as a valuable tool for researchers studying the intricate pathways of lipid metabolism.[1] Lysophospholipids, the substrates for lysophospholipase, are not only intermediates in lipid biosynthesis and degradation but also act as signaling molecules in various cellular processes. By inhibiting the hydrolysis of lysophospholipids, this compound allows for the investigation of the downstream effects of lysophospholipid accumulation and the role of this enzymatic activity in broader lipid metabolic pathways, including those relevant to disease states like atherosclerosis.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to probe lipid metabolism, with a focus on its potential applications in studying cellular cholesterol homeostasis and foam cell formation.
Quantitative Data
While direct inhibitory data for this compound on neutral cholesteryl ester hydrolase (NCEH) and acyl-CoA:cholesterol acyltransferase (ACAT) is not currently available in the public domain, its established activity against lysophospholipase is well-documented.
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |
| Lysophospholipase | This compound | 4.8 x 10⁻⁶ M | Competitive |
Signaling Pathways and Experimental Workflows
To visualize the theoretical application of this compound in lipid metabolism studies, the following diagrams illustrate key pathways and experimental designs.
Caption: Mechanism of this compound Action.
Caption: Foam Cell Formation Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on lipid metabolism in a cellular context.
Protocol 1: Macrophage Foam Cell Formation and Lipid Droplet Staining
Objective: To assess the effect of this compound on the accumulation of neutral lipids in macrophages, a hallmark of foam cell formation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oxidized low-density lipoprotein (oxLDL)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution or BODIPY™ 493/503
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate macrophages in a 24-well plate containing coverslips at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Add oxLDL (e.g., 50 µg/mL) to the wells (except for a negative control group) and incubate for 24-48 hours.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining (Option A: Oil Red O):
-
Prepare a working solution of Oil Red O.
-
Incubate the fixed cells with the Oil Red O working solution for 30-60 minutes.
-
Wash gently with water to remove excess stain.
-
Counterstain with DAPI for 5 minutes if desired.
-
Mount the coverslips onto microscope slides.
-
-
Staining (Option B: BODIPY™ 493/503):
-
Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash twice with PBS.
-
Incubate with BODIPY™ 493/503 (e.g., 1 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[2]
-
Wash three times with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips.
-
-
Imaging and Quantification:
-
Visualize the lipid droplets using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number, size, and intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Cholesterol Efflux Assay
Objective: To determine if this compound affects the ability of macrophages to efflux cholesterol to an acceptor like Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
Materials:
-
Macrophage cell line
-
Cell culture medium
-
[³H]-cholesterol
-
This compound
-
Bovine serum albumin (BSA)
-
ApoA-I or HDL
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)
Procedure:
-
Labeling Cells with [³H]-cholesterol:
-
Equilibration and Treatment:
-
Wash the cells three times with PBS to remove unincorporated [³H]-cholesterol.
-
Equilibrate the cells in a serum-free medium containing 0.2% BSA for 18-24 hours.
-
Treat the cells with different concentrations of this compound in a fresh serum-free medium containing 0.2% BSA for 4-6 hours.
-
-
Cholesterol Efflux:
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL). Include a control with no acceptor.
-
Incubate for 4-8 hours to allow for cholesterol efflux.
-
-
Sample Collection and Measurement:
-
Collect the medium from each well into scintillation vials.
-
Lyse the cells in each well with a lysis buffer.
-
Transfer the cell lysates to separate scintillation vials.
-
Add scintillation cocktail to all vials and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100
-
Protocol 3: Neutral Cholesteryl Ester Hydrolase (NCEH) Activity Assay (Hypothetical Application)
Objective: To investigate the potential indirect effects of this compound on NCEH activity by measuring the hydrolysis of a fluorescent cholesteryl ester substrate in cell lysates. Note: This is a proposed experiment as direct inhibition of NCEH by this compound has not been reported. The observed effects may be downstream of lysophospholipase inhibition.
Materials:
-
Macrophage cell line
-
Cell lysis buffer (e.g., containing protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorescent cholesteryl ester substrate (e.g., cholesteryl BODIPY FL C12)
-
This compound
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat macrophages with or without this compound for a specified period.
-
Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the fluorescent cholesteryl ester substrate to each well.
-
If testing for direct inhibition, add different concentrations of this compound directly to the lysates from untreated cells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the increase in fluorescence resulting from the cleavage of the cholesteryl ester and the release of the fluorescent fatty acid using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis and compare the activity in lysates from this compound-treated cells versus control cells.
-
Conclusion
This compound is a well-characterized inhibitor of lysophospholipase and, as such, presents a valuable opportunity to explore the role of lysophospholipids in the broader context of lipid metabolism. The provided protocols offer a framework for investigating the effects of this compound on key cellular processes related to lipid storage and transport. While its direct interaction with enzymes like NCEH and ACAT remains to be elucidated, its utility in modulating lysophospholipid levels makes it a potent tool for dissecting the complex interplay of lipid signaling and metabolic pathways. Researchers are encouraged to use this compound to uncover novel connections between lysophospholipid metabolism and diseases characterized by lipid dysregulation.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FABP4-mediated lipid droplet formation in Streptococcus uberis-infected macrophages supports host defence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclooctatin Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Cyclooctatin for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation and application of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when preparing this compound solutions is a common challenge due to its hydrophobic nature. This guide will help you identify and resolve these issues.
Common Causes of Precipitation:
-
Low Aqueous Solubility: this compound is inherently insoluble in water and aqueous buffers.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution of this compound into an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired final concentration in your experimental medium may exceed the solubility limit of this compound.
-
Temperature Fluctuations: Changes in temperature, such as moving a solution from room temperature to 37°C, can affect solubility.
-
Media Components: Interactions with salts and other components in complex cell culture media can reduce solubility.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetone, but it is insoluble in water. For most biological experiments, DMSO is the recommended solvent for preparing stock solutions.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may require a lower concentration, typically ≤ 0.1%. It is always recommended to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the impact of the solvent on your specific cell line.[1]
Q3: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
A3: This is likely due to "solvent shock." To prevent this, add the this compound stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound. Performing a serial dilution in the culture medium can also be effective.
Q4: How should I store my this compound stock solution?
A4: Solid this compound should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Generally, stock solutions in DMSO can be stored for up to one month at -20°C.
Quantitative Data: Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, the following table provides a general guide based on its known solvent compatibility. It is recommended to perform your own solubility tests to determine the optimal concentration for your specific experimental needs.
| Solvent | Solubility | Notes |
| DMSO | Soluble | The recommended solvent for preparing high-concentration stock solutions for biological assays. |
| Methanol | Soluble | Can be used as an alternative solvent, but its volatility and potential for cytotoxicity in cell culture should be considered. |
| Acetone | Soluble | Also a viable solvent, but like methanol, its compatibility with the experimental system must be evaluated. |
| Water | Insoluble | This compound is not soluble in aqueous solutions. |
| Cell Culture Media | Sparingly Soluble (dependent on final concentration and vehicle) | The final concentration should be carefully determined to avoid precipitation. The presence of serum in the media can sometimes aid in solubilization. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₂₀H₃₄O₃) is 322.49 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.49 g/mol = 0.0032249 g = 3.225 mg
-
-
Weigh this compound: Accurately weigh 3.225 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the tube for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it is advisable to perform serial dilutions of the stock solution in cell culture medium.
-
Prepare the final working solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM / 10,000 µM) * 1 mL = 0.001 mL = 1 µL
-
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Crucially, add the stock solution dropwise while gently vortexing or swirling the medium to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.
-
Use immediately: It is recommended to use the freshly prepared working solutions for your experiments.
Signaling Pathway
This compound is an inhibitor of lysophospholipase. Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are important signaling molecules involved in various cellular processes. By inhibiting lysophospholipase, this compound can modulate these signaling pathways.
References
Potential off-target effects of Cyclooctatin in cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cyclooctatin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and well-documented target of this compound is lysophospholipase. It acts as a competitive inhibitor of this enzyme with an inhibition constant (Ki) of 4.8 x 10⁻⁶ M.[1] Lysophospholipases are crucial enzymes in lipid metabolism and signaling pathways.[2][3][4][5][6]
Q2: Are there any publicly available screening data for this compound against broader panels (e.g., kinases, phosphatases)?
A2: Currently, there is no publicly available data from broad screening panels (such as kinase or phosphatase inhibitor screens) for this compound. The absence of such data makes it crucial for researchers to empirically test for potential off-target effects in their specific experimental systems.
Q3: My cells are showing a phenotype that is inconsistent with lysophospholipase inhibition. Could this be an off-target effect?
A3: It is possible. Unexpected phenotypes can arise from off-target effects, where a compound interacts with proteins other than its intended target.[7] It is also important to consider experimental artifacts or indirect effects of inhibiting the primary target. A systematic troubleshooting approach is recommended to distinguish between these possibilities.
Q4: What are some potential, unconfirmed off-target pathways that could be affected by this compound?
A4: While no specific off-target proteins for this compound have been confirmed in the literature, researchers could consider investigating the following based on the behavior of other cyclic peptides and the function of its primary target:
-
Other Hydrolases: Given that this compound is a competitive inhibitor of lysophospholipase, it may interact with other enzymes that have similar substrate-binding pockets, particularly other serine hydrolases.
-
Actin Cytoskeleton: Some cyclic peptides have been shown to interact with and modulate the actin cytoskeleton.[8][9][10][11][12] If you observe changes in cell morphology, motility, or adhesion, investigating the actin cytoskeleton could be a valid line of inquiry.
-
Lipid Signaling Pathways: Inhibition of lysophospholipase will alter the levels of lysophospholipids, which are signaling molecules that can impact numerous downstream pathways, including those regulated by G protein-coupled receptors (GPCRs) and kinases.[2][3][4][6][13]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity
Scenario: You are observing significant cell death at concentrations where you expect specific inhibition of lysophospholipase.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve for Cytotoxicity: | To determine the concentration at which this compound becomes cytotoxic in your specific cell line. |
| 2 | Compare with a Known Lysophospholipase Inhibitor: | If another well-characterized lysophospholipase inhibitor produces a different phenotype, it may suggest an off-target effect of this compound. |
| 3 | Assess Markers of Apoptosis and Necrosis: | To understand the mechanism of cell death (e.g., caspase activation for apoptosis, LDH release for necrosis). |
| 4 | Control for Solvent Toxicity: | Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing the observed cytotoxicity. |
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent or Unexplained Phenotypic Changes
Scenario: You observe changes in cell signaling, morphology, or another phenotype that cannot be directly attributed to the inhibition of lysophospholipase.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Target Engagement: | Use a biochemical assay to confirm that this compound is inhibiting lysophospholipase activity in your cell lysates at the concentrations used. |
| 2 | Investigate Potential Off-Target Classes: | Based on the observed phenotype, consider screening for off-target effects on kinases, phosphatases, or the actin cytoskeleton. |
| 3 | Use a Structurally Unrelated Inhibitor: | If a different inhibitor of lysophospholipase does not reproduce the phenotype, it strengthens the hypothesis of an off-target effect. |
| 4 | Perform Rescue Experiments: | If possible, supplement the cells with the product of the lysophospholipase reaction to see if the on-target phenotype can be rescued. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Remove the medium from the cells and replace it with the this compound dilutions or vehicle control.
-
Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Kinase and Phosphatase Off-Target Screening Workflow
This protocol outlines a general workflow for screening this compound against a panel of kinases or phosphatases. These services are often performed by specialized contract research organizations.
Workflow for Off-Target Kinase/Phosphatase Screening
Caption: A general workflow for identifying off-target kinase or phosphatase interactions.
Protocol 3: Assessment of Actin Cytoskeleton Integrity
This protocol uses phalloidin (B8060827) staining to visualize the actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently-conjugated phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope, looking for changes in actin stress fibers, cell morphology, and cortical actin distribution.
Signaling Pathway
Lysophospholipid Signaling Pathway
This compound inhibits lysophospholipase, which is involved in the metabolism of lysophospholipids (LPs). LPs, such as lysophosphatidic acid (LPA), are signaling molecules that act on G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades.
Caption: A simplified diagram of the lysophospholipid signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Druggable Lysophospholipid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophospholipase D and its role in LPA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New developments in the biological functions of lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct dynamin–actin interactions regulate the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Actin Cytoskeleton in Dynamics and Function of the Serotonin1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Lysophosphatidylcholine inhibits endothelial cell migration and proliferation via inhibition of the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclooctatin Concentration for Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclooctatin in enzyme inhibition assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a competitive inhibitor of lysophospholipase.[1][2] It was first isolated from Streptomyces melanosporofaciens. The inhibition constant (Ki) for its interaction with lysophospholipase is 4.8 x 10-6 M.[1][2]
Q2: How should I prepare and store this compound stock solutions?
Due to its likely hydrophobic nature, it is recommended to prepare a concentrated stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Before use, allow an aliquot to thaw completely and reach room temperature.
Q3: What is the recommended starting concentration range for this compound in an enzyme inhibition assay?
A common starting point for an inhibitor in an enzyme assay is to use a concentration that is 5 to 10 times higher than its known Ki or IC50 value to achieve maximal inhibition.[5] Given that the Ki of this compound is 4.8 µM, a reasonable starting concentration for a dose-response experiment would be in the range of 10-50 µM, followed by serial dilutions to determine the IC50.
Q4: How can I determine the IC50 and Ki of this compound in my assay?
To determine the half-maximal inhibitory concentration (IC50), you should perform the enzyme activity assay with a fixed concentration of the enzyme and substrate across a range of this compound concentrations.[6] The resulting data, plotting percent inhibition versus the logarithm of the inhibitor concentration, can be fitted to a sigmoidal dose-response curve to calculate the IC50.[6]
For a competitive inhibitor like this compound, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration ([S]) and the Michaelis constant (Km) of the enzyme for the substrate.[5][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing enzyme inhibition assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Assay Buffer | This compound, like many organic small molecules, may have limited solubility in aqueous buffers, especially when diluted from a high-concentration DMSO stock.[8][9][10] | - Ensure the final DMSO concentration in your assay is as low as possible (typically <1%) and is consistent across all wells. - Add the this compound stock solution to the assay buffer while vortexing to facilitate mixing. - If precipitation persists, consider preparing intermediate dilutions in an assay buffer containing a small amount of a non-ionic detergent or serum, if compatible with your enzyme.[11] |
| High Variability Between Replicates | Inconsistent pipetting, especially of small volumes, can introduce significant error.[8] Instability of the enzyme or substrate can also lead to variable results. | - Use calibrated pipettes and pre-wet the tips before dispensing. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. - Ensure that the enzyme and substrate are stable under the assay conditions (pH, temperature). Prepare fresh solutions if necessary. |
| No or Low Enzyme Inhibition Observed | The concentration of this compound may be too low. The enzyme may be inactive, or the assay conditions may be suboptimal. | - Verify the activity of your lysophospholipase with a positive control. - Confirm the concentration of your this compound stock solution. - Perform a dose-response experiment with a wider range of this compound concentrations. - Ensure the assay buffer pH and temperature are optimal for both enzyme activity and this compound stability. |
| Unexpected Biological Effects | This could indicate off-target activity of this compound. Many small molecule inhibitors can interact with unintended protein targets.[12][13][14] | - To investigate potential off-target effects, consider performing counter-screens against other related enzymes. - Utilize computational tools to predict potential off-target interactions.[14] - If possible, test a structurally different inhibitor of lysophospholipase to see if it produces the same biological effect. |
Experimental Protocols
Preparation of this compound Stock Solution
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Ensure the DMSO is high-purity and dry to prevent compound degradation.[4] |
| Concentration | 10 mM | A 10 mM stock is a common starting point for small molecule inhibitors. |
| Procedure | Weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Vortex until fully dissolved. Gentle warming or sonication may be used to aid dissolution.[3] | For example, to make a 10 mM stock of this compound (Molecular Weight: 334.5 g/mol ), dissolve 3.345 mg in 1 mL of DMSO. |
| Storage | Store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3][4] | Properly stored stock solutions are generally stable for several months. |
Lysophospholipase Inhibition Assay (Fluorometric Method)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified lysophospholipase
-
This compound stock solution (in DMSO)
-
Fluorogenic lysophospholipase substrate (e.g., a commercially available quenched fluorescent substrate)
-
Assay Buffer (e.g., Tris-HCl or PBS at a pH optimal for the enzyme)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the lysophospholipase to the desired working concentration in cold assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add assay buffer to each well of the 96-well plate.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
Add the diluted lysophospholipase solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting this compound Assays
Lysophospholipase Signaling to the MAPK/ERK Pathway
Workflow for Ki Determination of this compound
References
- 1. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 2. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. courses.edx.org [courses.edx.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Off-Target Stoichiometric Binding Identified from Toxicogenomics Explains Why Some Species Are More Sensitive than Others to a Widely Used Neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Troubleshooting inconsistent results in Cyclooctatin experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctatin. Our goal is to help you address common challenges and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product originally isolated from Streptomyces melanosporofaciens. Its primary mechanism of action is the competitive inhibition of lysophospholipase.[1] By inhibiting this enzyme, this compound can modulate downstream signaling pathways involved in inflammation.
Q2: What is the reported inhibition constant (Ki) for this compound?
The inhibition constant (Ki) of this compound for lysophospholipase has been reported to be 4.8 x 10⁻⁶ M.[1] This value indicates a moderate potency for its target enzyme.
Q3: In what solvents is this compound soluble?
This compound is a lipophilic molecule. For in vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then diluted into an aqueous buffer for the experiment. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid affecting the biological system.
Q4: What are the potential downstream effects of lysophospholipase inhibition by this compound?
Lysophospholipase D (LPLD) is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid that signals through various G protein-coupled receptors (LPARs).[2][3] By inhibiting lysophospholipase, this compound can reduce the levels of LPA, thereby attenuating LPA-mediated inflammatory signaling pathways.[4][5][6] These pathways are known to be involved in processes such as cytokine release and immune cell migration.[3][7]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental design. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: High Variability in Lysophospholipase Inhibition Assays
Q: My in vitro lysophospholipase inhibition assays with this compound are showing high variability between replicates and experiments. What are the potential causes and solutions?
A: High variability in enzyme inhibition assays is a common challenge. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Solution | Prepare a fresh stock solution of this compound in 100% DMSO before each experiment. Ensure the compound is fully dissolved by vortexing and/or brief sonication. Visually inspect for any precipitation before use. |
| Enzyme Instability | Lysophospholipase can be unstable. Prepare fresh enzyme dilutions for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Substrate Preparation | Ensure the substrate is fully dissolved and stable in the assay buffer. Some substrates may require specific buffer conditions (pH, ionic strength) for optimal performance. |
| Pipetting Errors | Use calibrated pipettes with low-retention tips, especially for viscous solutions or small volumes. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Assay Conditions | Maintain a consistent temperature and pH throughout the assay. Use a temperature-controlled plate reader and ensure buffers are pH-adjusted at the experimental temperature. As this compound is a competitive inhibitor, the substrate concentration relative to its Km value will significantly impact the IC50. Use a substrate concentration at or below the Km for optimal inhibitor characterization. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If unavoidable, ensure the plate is properly sealed and incubated in a humidified chamber. |
Issue 2: Lack of Expected Activity in Cell-Based Assays
Q: this compound shows activity in my biochemical assay, but I'm not observing the expected anti-inflammatory effect in my cell-based experiments. What could be the problem?
A: Discrepancies between biochemical and cell-based assays are common. Here are several factors to consider:
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | While specific data for this compound is limited, cyclic peptides can have variable cell permeability. Consider using permeabilization agents (with appropriate controls) or extending the incubation time to allow for sufficient cellular uptake. |
| Compound Instability or Metabolism | This compound may be unstable or rapidly metabolized by the cells. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like LC-MS. |
| Off-Target Effects | Terpenoid compounds can sometimes have off-target effects that may mask the intended activity or induce unexpected cellular responses.[8] Consider performing counter-screens or using a structurally unrelated lysophospholipase inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Cell Health and Passage Number | Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. Routinely test for mycoplasma contamination. |
| Incorrect Assay Endpoint | The chosen endpoint may not be sensitive to the effects of lysophospholipase inhibition in your specific cell model. Consider measuring downstream markers of LPA signaling, such as cytokine secretion (e.g., IL-6, TNF-α) or activation of specific signaling proteins (e.g., phosphorylation of MAPK pathway components).[4] |
Quantitative Data Summary
| Parameter | Value | Enzyme | Inhibition Type | Reference |
| Inhibition Constant (Ki) | 4.8 x 10⁻⁶ M | Lysophospholipase | Competitive | [1] |
Experimental Protocols
Protocol 1: General Lysophospholipase Inhibition Assay (Colorimetric)
This protocol provides a general framework for a colorimetric lysophospholipase inhibition assay. Specific details may need to be optimized for your particular enzyme source and substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Solution: Dilute the lysophospholipase stock to the desired working concentration in cold assay buffer immediately before use.
-
Substrate Solution: Prepare a working solution of a colorimetric lysophospholipase substrate (e.g., p-nitrophenyl palmitate) in the assay buffer.
-
-
Assay Procedure:
-
Add serial dilutions of the this compound stock solution or vehicle control (DMSO) to the wells of a 96-well microplate.
-
Add the diluted enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Protocol 2: General Anti-Inflammatory Cell-Based Assay (Cytokine Measurement)
This protocol outlines a general method for assessing the anti-inflammatory effects of this compound by measuring cytokine production in cultured cells (e.g., macrophages like RAW 264.7).
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a density that allows for optimal response to inflammatory stimuli.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in culture medium) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium with the same final DMSO concentration).
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS) to the wells.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the conversion of lysophospholipids to LPA.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Roles of Lysophosphatidic Acid in Macrophages and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) and its Receptors: Role in Airway Inflammation and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing experimental artifacts with Cyclooctatin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing experimental artifacts when working with Cyclooctatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpene natural product isolated from Streptomyces melanosporofaciens. Its primary mechanism of action is the competitive inhibition of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are lipids involved in various signaling pathways.
Q2: What are the physical and chemical properties of this compound?
This compound is a colorless powder with the molecular formula C20H34O3.[1] It is a lipophilic molecule and is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, and poorly soluble in aqueous solutions.[2][3]
Q3: How should I prepare and store this compound solutions?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality organic solvent such as DMSO.[4] For experiments, this stock solution can be further diluted into your aqueous assay buffer or cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock to the aqueous solution while vortexing and to keep the final DMSO concentration low (typically below 0.5%).[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.[4]
Q4: What are potential off-target effects of this compound?
While the primary target of this compound is lysophospholipase, the potential for off-target effects on other lipases or enzymes with similar active site architecture should be considered. Due to structural similarities within the lipase (B570770) enzyme family, it is possible that this compound may inhibit other lipases to varying degrees.[6] To confirm that the observed effects in your experiment are due to the inhibition of lysophospholipase, consider using a secondary, structurally unrelated lysophospholipase inhibitor as a control.
Q5: How can I control for potential artifacts in my experiments?
Several controls are essential when working with this compound:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known lysophospholipase inhibitor as a positive control to validate your assay.
-
Negative Control: A no-treatment group is necessary to establish a baseline.
-
Cell-Free Controls: When using colorimetric assays like the MTT assay, include controls without cells to check for direct chemical reactions between this compound and the assay reagents.[7]
Troubleshooting Guides
In Vitro Enzyme Assays
Issue: Inconsistent IC50 or Ki values for this compound.
| Possible Cause | Recommended Solution |
| Reagent Instability: this compound, enzyme, or substrate degradation. | Prepare fresh solutions for each experiment. Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Assay Condition Variability: Fluctuations in temperature, pH, or incubation time. | Ensure all reaction components are equilibrated to the assay temperature. Use a temperature-controlled incubator. Verify the pH of your buffers. Standardize all incubation times.[8] |
| Pipetting Errors: Inaccurate dispensing of small volumes. | Use calibrated pipettes. For viscous solutions, pipette slowly and ensure complete dispensing. |
| Substrate Precipitation: Substrate coming out of solution during the assay. | Check the solubility of your substrate in the assay buffer. Consider using a different buffer or adding a solubilizing agent that does not interfere with the assay.[8] |
Issue: High background signal in the colorimetric lipase assay.
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis: The substrate is unstable in the assay buffer. | Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values. |
| Contaminated Reagents: Buffers or other reagents are contaminated with microbial lipases. | Use sterile, high-purity reagents and prepare fresh buffers.[8] |
| Turbidity from Fatty Acid Product: The fatty acid product of the lipase reaction is precipitating. | Add a detergent like Triton X-100 or bile salts to the assay buffer to solubilize the fatty acids.[9] |
Cell-Based Assays
Issue: this compound precipitates in the cell culture medium.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility: The concentration of this compound exceeds its solubility in the aqueous medium. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Add the stock solution to the medium while vortexing to ensure rapid dispersion.[5] |
| Interaction with Media Components: Components in the serum or media are causing precipitation. | Test the solubility of this compound in serum-free media versus complete media. If precipitation is an issue, consider reducing the serum concentration during the treatment period if experimentally feasible. |
Issue: Unexpected or no effect on cell viability in an MTT assay.
| Possible Cause | Recommended Solution |
| Direct MTT Reduction by this compound: this compound may directly reduce the MTT reagent, leading to a false-positive signal for cell viability. | Perform a cell-free control by adding this compound and MTT reagent to culture medium without cells. If a color change occurs, the MTT assay is not suitable for your experiment with this compound.[7] |
| Colorimetric Interference: If this compound solutions are colored, they can interfere with the absorbance reading. | Run a "compound-only" control with this compound in the medium to measure its intrinsic absorbance and subtract this from your experimental values.[7] |
| Altered Cellular Metabolism: this compound may alter mitochondrial activity without causing cell death, leading to misleading MTT results. | Use an alternative viability assay that measures a different parameter, such as membrane integrity (e.g., LDH assay) or ATP levels.[8] |
| Incorrect this compound Concentration: The concentration used may be too low to elicit a response or too high, causing rapid cell death that is missed at the time of the assay. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. |
Quantitative Data
Inhibitory Potency of this compound
| Parameter | Value | Enzyme | Notes |
| Ki | 4.8 x 10-6 M (4.8 µM) | Lysophospholipase | Competitive inhibition with the substrate.[1] |
Note: A comprehensive panel of IC50 values for this compound against a wide range of lipases is not currently available in the public literature. Researchers are encouraged to determine the IC50 value for their specific lipase of interest under their experimental conditions.
Experimental Protocols
Lysophospholipase Activity Assay (Colorimetric)
This protocol is adapted from a general colorimetric assay for phospholipase activity and can be optimized for lysophospholipase.
Materials:
-
This compound
-
Lysophospholipase enzyme
-
Lysophosphatidylcholine (B164491) (LPC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl2)
-
Colorimetric probe for free fatty acids (commercial kits available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Enzyme Preparation: Dilute the lysophospholipase enzyme to the desired concentration in cold Assay Buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the LPC substrate solution.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of free fatty acid produced using a colorimetric detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution, no cells). Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Lysophospholipid Signaling Pathway
The following diagram illustrates the central role of lysophospholipase in the metabolism of lysophosphatidylcholine (LPC) and the inhibitory effect of this compound.
Caption: Inhibition of Lysophospholipase by this compound.
Experimental Workflow for Assessing Off-Target Effects
This workflow outlines a strategy to investigate the potential off-target effects of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
Troubleshooting Logic for Inhibitor Precipitation
This diagram provides a logical approach to troubleshooting the precipitation of this compound in experimental solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties and Chemical Stability of β-Carotene Bilayer Emulsion Coated with Bovine Serum Albumin and Arabic Gum Compared to Monolayer Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Each lipase has a unique sensitivity profile for organophosphorus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
Cyclooctatin stability under different storage conditions.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of cyclooctatin under various storage conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable.
Q2: What is the best way to store this compound in solution?
Stock solutions of this compound should be prepared in a high-purity, anhydrous solvent. For optimal stability, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] If possible, purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]
Q3: Which solvents are recommended for dissolving this compound?
As a diterpene, this compound is a lipophilic molecule. Therefore, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetonitrile (B52724). It is poorly soluble in aqueous solutions. When preparing solutions for aqueous-based assays, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.
Q4: How stable is this compound in aqueous buffers?
The stability of this compound in aqueous buffers can be influenced by pH.[1] It is recommended to conduct a preliminary stability test in your specific assay buffer. Generally, preparing fresh dilutions from a frozen organic stock solution just before use is the best practice to minimize degradation in aqueous environments.
Q5: What are the primary factors that can cause this compound degradation?
The main factors that can lead to the degradation of diterpenoid compounds like this compound are:
-
pH: Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or visible light may induce photolytic degradation.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Use of degraded stock solutions. | Prepare fresh solutions for each experiment or validate the stability of your stock solution under your storage conditions. Always use a consistent lot of this compound. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | Identify the degradation products using mass spectrometry to understand the degradation pathway. Adjust storage conditions (e.g., lower temperature, protect from light, use inert atmosphere) to mitigate the specific degradation mechanism.[1] |
| Loss of biological activity in an assay | Degradation of this compound in the assay medium. | Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider preparing fresh dilutions immediately before the experiment. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility or degradation to a less soluble product. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Prepare the final dilution just before use. If degradation is suspected, analyze the precipitate.[1] |
| Unexpected color change in solution | Oxidation or other degradation pathways. | Minimize exposure of the solution to air and light.[1] Use fresh, high-quality solvents and consider purging the storage vial with an inert gas. |
Data Presentation: this compound Stability (Illustrative Data)
Disclaimer: The following tables contain illustrative data based on the general stability of diterpenoid compounds. Actual stability of this compound may vary and should be determined experimentally.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Various Temperatures over 4 Weeks.
| Solvent | Temperature | Week 1 (% Remaining) | Week 2 (% Remaining) | Week 4 (% Remaining) |
| DMSO | -20°C | >99% | >99% | >99% |
| 4°C | 98% | 96% | 92% | |
| 25°C (Room Temp) | 90% | 82% | 65% | |
| Ethanol | -20°C | >99% | >99% | >99% |
| 4°C | 97% | 94% | 88% | |
| 25°C (Room Temp) | 88% | 78% | 58% |
Table 2: Effect of pH on this compound Stability in Aqueous Buffer (10% DMSO) at 25°C over 24 Hours.
| pH | 4 Hours (% Remaining) | 8 Hours (% Remaining) | 24 Hours (% Remaining) |
| 4.0 | 95% | 90% | 78% |
| 7.4 | 98% | 96% | 91% |
| 9.0 | 92% | 85% | 70% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent at different temperatures.
1. Materials:
- This compound (solid)
- High-purity solvent (e.g., DMSO, ethanol)
- Amber glass vials with screw caps
- HPLC or LC-MS system
- Analytical column (e.g., C18)
2. Procedure:
- Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
- Initial Analysis (Time Zero): Immediately analyze a sample of the freshly prepared stock solution by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the baseline.
- Storage: Aliquot the remaining stock solution into several amber vials and store them at the desired temperatures (e.g., -20°C, 4°C, and 25°C).
- Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly), retrieve one vial from each temperature condition. Allow the vial to equilibrate to room temperature before opening. Analyze the sample by HPLC or LC-MS under the same conditions as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
- Calculate Purity: The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100.
Protocol 2: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.[2][3]
1. Materials:
- This compound stock solution (1 mg/mL in acetonitrile or methanol)
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (B78521) (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- HPLC or LC-MS/MS system
2. Procedure:
- Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours).[1] Neutralize the solution with an appropriate amount of NaOH before analysis.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[1] Neutralize with HCl before analysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Keep a vial of the solid this compound and a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours.
- Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
- Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS/MS.
- Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and, if possible, characterize any new peaks that appear as degradation products. This information will help in understanding the degradation pathways and developing a stability-indicating analytical method.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Addressing Poor Cell Permeability of Cyclooctatin
Welcome to the technical support center for Cyclooctatin. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guides to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diterpenoid natural product isolated from Streptomyces melanosporofaciens.[1][2] Its primary established biological activity is the inhibition of lysophospholipase.[1][2] This enzyme is involved in inflammatory signaling pathways, making this compound a compound of interest for developing anti-inflammatory therapeutics.[3][4]
Q2: We are observing low efficacy of this compound in our cell-based assays despite its known biological activity. Could this be a cell permeability issue?
A2: Yes, it is highly probable. Poor cell permeability is a common reason for discrepancies between in-vitro biochemical activity and in-vivo or cell-based assay results. If this compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cellular assays will be significantly reduced.
Q3: What are the likely reasons for this compound's poor cell permeability?
A3: While specific data for this compound is limited in publicly available literature, natural products, particularly those with cyclic structures, can face permeability challenges due to:
-
High Polar Surface Area (PSA): The presence of hydroxyl and carbonyl groups in this compound's structure can contribute to a high PSA, which is unfavorable for passive diffusion across the lipophilic cell membrane.
-
Low Lipophilicity: A low octanol-water partition coefficient (LogP) can indicate poor lipid solubility, hindering membrane traversal.
-
Molecular Rigidity and Size: The rigid, cyclic structure of this compound might not be optimal for passive diffusion.
-
Active Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.
Q4: What initial steps can we take to assess the cell permeability of our this compound samples?
A4: A two-tiered approach is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective first step to determine if poor passive permeability is a primary issue.
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport processes, including efflux.
Q5: How can we improve the cell permeability of this compound?
A5: Several strategies can be explored, often involving medicinal chemistry efforts to create derivatives with improved properties:
-
Increase Lipophilicity: Modify the this compound scaffold by adding lipophilic groups (e.g., alkyl chains, halogens) to increase its LogP value.
-
Reduce Polar Surface Area: Mask polar functional groups through esterification or etherification to reduce hydrogen bonding potential.
-
Prodrug Approach: Convert a polar group into a more lipophilic moiety that is cleaved intracellularly to release the active this compound.
-
Formulation Strategies: For in-vivo studies, consider formulation approaches like nanoencapsulation (e.g., in liposomes or polymeric nanoparticles) or the use of permeation enhancers.[5][6][7]
Troubleshooting Guide
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
-
Possible Cause 1: Poor Passive Diffusion.
-
Troubleshooting Step: Correlate your Caco-2 data with results from a PAMPA. If the PAMPA also shows low permeability, the issue is likely with the physicochemical properties of this compound hindering its passive diffusion.
-
Solution: Initiate a medicinal chemistry program to synthesize analogs with increased lipophilicity and/or a lower polar surface area.
-
-
Possible Cause 2: Low Compound Recovery.
-
Troubleshooting Step: Analyze the concentration of this compound in both the donor and receiver compartments at the end of the experiment to calculate the mass balance. A recovery of less than 70% suggests potential issues.
-
Solution: Low recovery could be due to non-specific binding to the assay plate plastic or metabolism by the Caco-2 cells. Consider using low-binding plates and investigate the metabolic stability of this compound in liver microsomes or Caco-2 cell lysates.
-
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
-
Observation: The apparent permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.
-
Possible Cause: this compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).
-
Troubleshooting Step: Confirm the involvement of a specific transporter.
-
Solution: Repeat the bidirectional Caco-2 assay in the presence of a known inhibitor of the suspected efflux pump (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio upon addition of the inhibitor confirms that this compound is a substrate for that transporter. Structural modifications to this compound may be necessary to reduce its affinity for the efflux pump.
-
Data Presentation: Representative Permeability Data
As specific quantitative permeability data for this compound is not widely published, the following tables provide representative data for compounds with poor, moderate, and good permeability to serve as a guide for interpreting your experimental results.
Table 1: Representative PAMPA Permeability Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Permeability Class |
| Low Permeability Control | < 1 | Low |
| Moderate Permeability Control | 1 - 10 | Moderate |
| High Permeability Control | > 10 | High |
| This compound (Hypothetical) | User's Experimental Value | - |
Table 2: Representative Caco-2 Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Atenolol (Low Permeability) | < 1 | < 1 | ~1 | Low |
| Propranolol (High Permeability) | > 10 | > 10 | ~1 | High |
| Digoxin (Efflux Substrate) | < 1 | > 5 | > 5 | Low (due to efflux) |
| This compound (Hypothetical) | User's Value | User's Value | Calculated | - |
-
Interpretation:
-
A Papp (A-B) of < 1 x 10⁻⁶ cm/s generally indicates low permeability.[3]
-
A Papp (A-B) between 1 and 10 x 10⁻⁶ cm/s suggests moderate permeability.[3]
-
A Papp (A-B) of > 10 x 10⁻⁶ cm/s is indicative of high permeability.[3]
-
An Efflux Ratio (ER) > 2 suggests that the compound is a substrate of active efflux transporters.[5]
-
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
-
Methodology:
-
Prepare Lipid Solution: Create a solution of 1-2% (w/v) lecithin (B1663433) in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well hydrophobic PVDF filter plate (the donor plate).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare Compound Solution: Dissolve this compound in PBS (with a small percentage of DMSO if necessary) to a final concentration of 10-100 µM.
-
Start Assay: Add 150 µL of the this compound solution to the donor plate. Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and quantify the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula based on the change in concentration over time.
-
2. Caco-2 Permeability Assay
-
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to identify potential active transport.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >200 Ω·cm². The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add this compound (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with 5% CO₂. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B-A): a. Repeat the experiment by adding this compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. The Papp is determined from the rate of appearance of the compound in the receiver chamber over time.
-
Calculate Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability.
Caption: Simplified inflammatory signaling pathway showing the inhibitory action of this compound on Lysophospholipase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin analogs with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Cyclooctatin degradation in experimental setups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctatin. The information is designed to address potential issues related to the stability and degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpenoid natural product isolated from Streptomyces melanosporofaciens. Its primary mechanism of action is the competitive inhibition of lysophospholipase (Lyso-PL), with a reported inhibition constant (Ki) of 4.8 x 10⁻⁶ M.[1] It shows significantly higher potency against lysophospholipase compared to other phospholipases such as PL-A2, PL-C, and PL-D.[]
Q2: What are the basic physicochemical properties of this compound?
This compound is a colorless powder with the molecular formula C₂₀H₃₄O₃ and a molecular weight of 322.49 g/mol .[][3] Key properties are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO), but insoluble in water.[] For most in vitro experiments, a stock solution is typically prepared in 100% DMSO.
Q4: How should I store this compound, both as a solid and in solution?
-
Solid: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solution (in DMSO): Aliquot the DMSO stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions of many compounds can be stable for extended periods.
Q5: What are the known downstream effects of this compound's inhibition of lysophospholipase?
By inhibiting lysophospholipase, this compound can modulate inflammatory signaling pathways. Lysophospholipases are key enzymes in the metabolism of lysophospholipids, which are bioactive lipid molecules. Inhibition of lysophospholipase can lead to an accumulation of lysophospholipids, which can then activate various downstream signaling cascades, including the MAPK/ERK and NF-κB pathways. This can ultimately influence the production of pro-inflammatory cytokines like TNF-α and IL-6.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no activity in in vitro assays | 1. This compound Degradation: The compound may have degraded due to improper storage or handling. Diterpenoid compounds can be sensitive to pH, temperature, and light. 2. Low Solubility: Precipitation of this compound in aqueous assay buffer due to its poor water solubility. | 1. Check Storage Conditions: Ensure the solid compound and DMSO stock solutions have been stored at the recommended temperature and protected from light. Prepare fresh stock solutions if degradation is suspected. 2. Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain this compound solubility but does not exceed the tolerance of your cell line or enzyme system (typically <0.5%). 3. Sonication: Briefly sonicate the final diluted solution to aid in dissolving any precipitate before adding it to the assay. |
| High background signal or off-target effects | 1. High Concentration of this compound: Using concentrations that are too high may lead to non-specific effects. 2. Contamination of Stock Solution: The stock solution may be contaminated. | 1. Perform a Dose-Response Curve: Determine the optimal concentration range for your specific assay to identify the window of specific lysophospholipase inhibition. 2. Use Fresh Stock Solution: Prepare a fresh stock solution from the solid compound. |
| Variability between experiments | 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to compound degradation and concentration changes due to solvent evaporation. 2. Inconsistent Solution Preparation: Minor variations in dilution can lead to significant differences in the final concentration. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. 2. Calibrate Pipettes: Ensure all pipettes used for dilutions are properly calibrated. Prepare a master mix of the final dilution for each experiment to ensure consistency across all wells. |
| Precipitate forms in cell culture media | 1. Poor Aqueous Solubility: this compound is insoluble in water and can precipitate when diluted into aqueous media. | 1. Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration might improve solubility. 2. Use a Carrier Protein: In some cases, a carrier protein like bovine serum albumin (BSA) in the media can help to keep hydrophobic compounds in solution. This should be validated for non-interference with the assay. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 139552-97-9 | [][4][5][6] |
| Molecular Formula | C₂₀H₃₄O₃ | [1][] |
| Molecular Weight | 322.49 g/mol | [] |
| Appearance | Colorless Powder | [1][] |
| Melting Point | 183-185 °C (decomposes) | [][3] |
| Solubility | Soluble in Methanol, Acetone, DMSO; Insoluble in Water | [] |
| Optical Rotation | [α]²⁴D +90.6° (c, 0.5 in MeOH) | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound in a sterile environment. For a 10 mM stock solution, you would dissolve 3.225 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
2. General Protocol for In Vitro Lysophospholipase Inhibition Assay
This is a generalized protocol and should be optimized for your specific experimental setup.
-
Materials:
-
Recombinant human lysophospholipase
-
Lysophospholipid substrate (e.g., lysophosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl or PBS at a physiological pH)
-
This compound stock solution (10 mM in DMSO)
-
Detection reagent (e.g., a fluorescent probe that detects free fatty acids)
-
96-well microplate (black, for fluorescence assays)
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration remains constant across all wells.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the lysophospholipase enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the lysophospholipid substrate.
-
Monitor the reaction kinetics by measuring the signal from the detection reagent at regular intervals using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound in an in vitro assay.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. This compound | 139552-97-9 [chemicalbook.com]
- 5. This compound | 139552-97-9 [chemnet.com]
- 6. This compound | CAS No. 139552-97-9 | | SynZeal [synzeal.com]
Technical Support Center: Optimizing Cyclooctatin in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyclooctatin in enzyme assays. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a natural product isolated from Streptomyces melanosporofaciens. It functions as a competitive inhibitor of lysophospholipase.[1] Lysophospholipases are enzymes that hydrolyze lysophospholipids, which are important signaling molecules in various cellular processes.
Q2: What is the mechanism of inhibition of this compound?
A2: this compound acts as a competitive inhibitor. This means it binds to the active site of the lysophospholipase enzyme, competing with the natural substrate.[1] This type of inhibition can be overcome by increasing the substrate concentration.
Q3: What is the reported inhibition constant (Ki) for this compound?
A3: The inhibition constant (Ki) for this compound against lysophospholipase has been reported to be 4.8 x 10-6 M.[1]
Q4: What is a typical starting incubation time for a this compound inhibition assay?
A4: A good starting point for incubation time in a lysophospholipase assay with this compound is between 15 to 60 minutes. However, the optimal time should be determined empirically through a time-course experiment for your specific enzyme and assay conditions.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
Troubleshooting Guides
Encountering issues in your enzyme assays with this compound? This guide provides solutions to common problems.
| Problem | Potential Cause | Solution |
| Low or No Enzyme Inhibition | Inactive this compound: Improper storage or handling may have degraded the inhibitor. | Store this compound as a stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions before each experiment. |
| Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to effectively bind to the enzyme. | Perform a time-course experiment, testing various incubation times (e.g., 15, 30, 60, 120 minutes) to find the optimal duration. | |
| Incorrect this compound Concentration: The concentration of the inhibitor may be too low to cause significant inhibition. | Perform a dose-response experiment with a range of this compound concentrations to determine its IC50 value in your specific assay. | |
| High Substrate Concentration: As a competitive inhibitor, the effect of this compound can be masked by high substrate concentrations. | Use a substrate concentration at or below the Michaelis constant (Km) of the enzyme to maximize the apparent inhibition. | |
| High Background Signal | Substrate Instability: The substrate may be degrading spontaneously in the assay buffer. | Prepare the substrate solution fresh before each experiment. Perform a control experiment without the enzyme to check for substrate degradation. |
| Autofluorescence/Absorbance: Assay components (buffer, microplate, this compound) may be contributing to the background signal. | Measure the fluorescence or absorbance of each component individually. For fluorescence assays, use black microplates to minimize background. | |
| Contaminated Reagents: Buffers or other reagents might be contaminated with substances that interfere with the assay. | Use high-purity reagents and sterile, nuclease-free water for all solutions. | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity and inhibitor binding. | Use a calibrated incubator and ensure all reagents are at the assay temperature before starting the reaction. | |
| Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can lead to inconsistent results. | Be precise with all incubation times. Use a multichannel pipette or an automated liquid handler for simultaneous reagent addition. | |
| This compound Precipitation | Low Aqueous Solubility: this compound has low solubility in aqueous buffers. | Prepare a high-concentration stock in DMSO and ensure rapid and thorough mixing when diluting into the aqueous assay buffer. The final DMSO concentration should be kept low. |
Quantitative Data Summary
| Parameter | Value | Enzyme | Notes |
| Ki (Inhibition Constant) | 4.8 x 10-6 M | Lysophospholipase | Competitive inhibition.[1] |
| Recommended Starting Incubation Time | 15 - 60 min | Lysophospholipase | Optimal time should be determined experimentally. |
| Recommended Assay Temperature | 25 - 37 °C | Lysophospholipase | Optimal temperature depends on the specific enzyme. |
| Solubility | Soluble in DMSO | - | Prepare a concentrated stock in DMSO for subsequent dilution in aqueous buffers. |
Experimental Protocols
This section provides a detailed methodology for a fluorometric lysophospholipase inhibition assay using this compound.
Protocol: Fluorometric Lysophospholipase Inhibition Assay
1. Materials:
-
Lysophospholipase enzyme (e.g., human recombinant LYPLA1 or LYPLA2)
-
Fluorogenic lysophospholipase substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl and 1 mM EDTA)
-
DMSO (for dissolving this compound)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO or ethanol) as per the manufacturer's instructions.
-
On the day of the experiment, dilute the enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined from an enzyme titration experiment.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the dose-response curve.
-
-
Assay Protocol:
-
Add 20 µL of the diluted this compound solutions (or vehicle control - Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocity against the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Validating the Effects of Cyclooctatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctatin. The information is designed to help validate its effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known to be a competitive inhibitor of lysophospholipase.[1][2] Lysophospholipases are enzymes responsible for the hydrolysis of lysophospholipids, which are bioactive lipid signaling molecules. By inhibiting this enzyme, this compound leads to the accumulation of lysophospholipids, which can then modulate various downstream signaling pathways.
Q2: What are the expected downstream effects of lysophospholipase inhibition by this compound?
Inhibition of lysophospholipase increases the local concentrations of lysophospholipids such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). These lipids act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs).[3][4] Activation of these receptors can trigger a cascade of intracellular events, including the activation of pathways like the NF-κB and MAPK pathways, which are critically involved in inflammatory responses and cell proliferation.[5][6]
Q3: How can I be sure the observed effects are specific to this compound's inhibition of lysophospholipase?
To ensure the observed effects are on-target, several control experiments are crucial. These include:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This helps to rule out off-target effects related to the chemical scaffold.
-
Rescue Experiment: After treatment with this compound, attempt to rescue the phenotype by introducing an excess of the enzyme product or a downstream inhibitor of the activated pathway.
-
Direct Enzyme Activity Assay: Directly measure the activity of lysophospholipase in the presence and absence of this compound to confirm its inhibitory effect in your experimental system.
Q4: I am not observing the expected cellular phenotype after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of an observable phenotype:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the target enzyme. A dose-response experiment is essential to determine the optimal working concentration.
-
Cell Type Specificity: The expression levels of the target lysophospholipase and the relevant downstream signaling components can vary significantly between different cell types.
-
Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes.
-
Compound Stability: Ensure the stability of this compound in your cell culture media over the duration of the experiment.
Troubleshooting Guides
Problem 1: High variability in experimental replicates.
High variability can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with media/PBS to maintain humidity. |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound and perform accurate serial dilutions. |
| Temperature/CO2 Fluctuations | Ensure the incubator is properly calibrated and provides a stable environment. |
Problem 2: Observed cytotoxicity at expected active concentrations.
Distinguishing between specific pathway modulation and general toxicity is critical.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to identify the concentration range that shows the desired effect without significant cell death. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below a non-toxic threshold (typically <0.5%). |
| Off-target Effects | Test the effect of this compound in a cell line known to lack the target lysophospholipase or the downstream GPCRs. |
| Apoptosis/Necrosis Induction | Use assays like Annexin V/PI staining to determine the mode of cell death. |
Experimental Protocols & Data Presentation
Dose-Response Experiment for this compound
This protocol outlines a typical workflow for determining the optimal concentration of this compound.
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the seeding media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a specific functional assay to measure the desired outcome.
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the IC50 or EC50 value.
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound (µM) | % Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 50 | 35.8 ± 4.5 |
| 25 | 60.1 ± 5.2 |
| 12.5 | 85.3 ± 3.9 |
| 6.25 | 95.7 ± 2.8 |
| 3.13 | 98.2 ± 1.9 |
| 1.56 | 99.1 ± 1.5 |
| 0 (Vehicle) | 100 ± 1.2 |
Lysophospholipase Activity Assay
This protocol provides a general method for measuring lysophospholipase activity.
-
Enzyme Source: Prepare cell lysates or use a purified lysophospholipase.
-
Substrate: Use a commercially available fluorescent or colorimetric lysophospholipid substrate.
-
Inhibitor Preparation: Prepare various concentrations of this compound.
-
Reaction: In a microplate, combine the enzyme source, substrate, and this compound (or vehicle).
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Calculation: Determine the rate of substrate hydrolysis and calculate the percent inhibition by this compound.
Table 2: Example Lysophospholipase Inhibition Data
| This compound (µM) | Enzyme Activity (RFU/min) | % Inhibition |
| 10 | 15 | 92.5 |
| 5 | 32 | 84.0 |
| 2.5 | 68 | 66.0 |
| 1.25 | 110 | 45.0 |
| 0.625 | 155 | 22.5 |
| 0 (Vehicle) | 200 | 0 |
Visualizations
Caption: Proposed signaling pathway modulated by this compound.
Caption: Workflow for validating this compound's effects.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Lysophospholipid Mediators in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A functional role for eicosanoid-lysophospholipids in activating monocyte signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Cyclooctatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a Cyclooctatin sample. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment important?
This compound is a diterpenoid natural product produced by the fermentation of Streptomyces melanosporofaciens. It is known to be an inhibitor of lysophospholipase. The purity of a this compound sample is critical for obtaining accurate and reproducible results in biological assays and for ensuring the safety and efficacy of potential therapeutic applications. Impurities can arise from the fermentation process, extraction, and purification steps, and may include structurally related byproducts, residual solvents, or other contaminants.
Q2: What are the primary analytical methods for determining the purity of a this compound sample?
The most common and reliable methods for assessing the purity of a complex natural product like this compound are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment, allowing for the separation and quantification of this compound from its impurities. A validated HPLC method can provide precise information on the percentage of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the impurities. It provides structural information and can detect a wide range of impurities, including residual solvents.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Silanol interactions with the column. - Column overload. - Inappropriate mobile phase pH. | - Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from a previous injection. | - Flush the injector and sample loop thoroughly. - Use fresh, high-purity solvents for the mobile phase. - Run blank injections between samples. |
| Poor Resolution | - Inadequate separation of this compound from impurities. - Improper mobile phase composition. | - Optimize the mobile phase gradient and composition. - Try a column with a different stationary phase. - Adjust the flow rate. |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Fluctuations in column temperature. | - Degas the mobile phase. - Flush the system with a strong solvent. - Use a column oven to maintain a stable temperature. |
Common Impurities in this compound Samples
Based on its biosynthetic pathway, potential impurities in a this compound sample may include:
| Impurity Type | Potential Origin |
| Biosynthetic Intermediates | Incomplete enzymatic reactions during the biosynthesis from Geranylgeranyl pyrophosphate (GGPP). |
| Oxidation Products | Degradation of this compound due to exposure to air or light. |
| Isomers | Stereoisomers or regioisomers formed during biosynthesis or purification. |
| Residual Solvents | Solvents used during the extraction and purification process (e.g., methanol, acetonitrile, ethyl acetate). |
| Fermentation Byproducts | Other secondary metabolites produced by Streptomyces melanosporofaciens. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general framework for developing an HPLC method for this compound purity analysis. Method validation is crucial for ensuring accurate and reliable results.
Workflow for HPLC Purity Assessment:
Validation & Comparative
A Comparative Guide to Lysophospholipase Inhibitors: Cyclooctatin and Beyond
For Researchers, Scientists, and Drug Development Professionals
Lysophospholipases (LPLs) are a diverse family of enzymes crucial for regulating the levels of lysophospholipids, bioactive signaling molecules involved in a myriad of physiological and pathological processes. The inhibition of these enzymes presents a promising therapeutic strategy for various diseases, including cancer, inflammation, and neurological disorders. This guide provides a detailed comparison of cyclooctatin, a natural LPL inhibitor, with other prominent classes of synthetic and natural inhibitors, supported by experimental data and methodologies.
Overview of Lysophospholipase Inhibitors
Lysophospholipase inhibitors can be broadly categorized based on their chemical structure and mechanism of action. This guide focuses on a comparative analysis of this compound against organophosphorus compounds, triazole ureas, aromatic phosphonates, and cationic amphiphilic drugs. Each class exhibits distinct potencies and selectivities against different LPL isoforms.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of various compounds against different lysophospholipase isoforms are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the diverse potency profiles of these inhibitors.
| Inhibitor Class | Inhibitor | Target Enzyme(s) | IC50 / Ki | Mechanism of Action |
| Natural Product | This compound | Lysophospholipase | Ki: 4.8 µM[1] | Competitive[1] |
| Organophosphorus | Isopropyl dodecylphosphonofluoridate | Total Lysophospholipase (mouse brain) | IC50: 2-8 nM[2] | Irreversible/Covalent |
| Ethyl octylphosphonofluoridate (EOPF) | Total Lysophospholipase (mouse brain) | IC50: 2-8 nM[2] | Irreversible/Covalent | |
| Alkyl-benzodioxaphosphorin 2-oxides | Total Lysophospholipase (mouse brain) | IC50: 2-8 nM[2] | Irreversible/Covalent | |
| Triazole Urea | ML348 | LYPLA1 (APT1) | IC50: 210 nM[3] | Reversible |
| ML349 | LYPLA2 (APT2) | IC50: 144 nM, Ki: 120 nM[4][5] | Reversible, Selective | |
| Aromatic Phosphonate | S32826 | Autotaxin (ATX, a LysoPLD) | IC50: 5.6 nM - 8.8 nM[6][7][8] | Potent, Selective |
| Cationic Amphiphilic | Amiodarone | Lysosomal Phospholipase A2 (LPLA2) | - | Interference with lipid binding[9] |
| Fosinopril | Lysosomal Phospholipase A2 (LPLA2) | IC50: 0.18 µM[9][10] | Interference with lipid binding[9][10] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates a simplified signaling pathway involving lysophospholipids and highlights the points of action for different classes of lysophospholipase inhibitors.
Caption: Lysophospholipid pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to determine lysophospholipase inhibition.
General Lysophospholipase Inhibition Assay
This protocol provides a foundational method for assessing LPL activity and its inhibition.
-
Objective: To determine the inhibitory effect of a compound on lysophospholipase activity.
-
Materials:
-
Purified or recombinant lysophospholipase.
-
Substrate: e.g., radiolabeled lysophosphatidylcholine (B164491) ([¹⁴C]LPC).
-
Inhibitor compound (e.g., this compound) at various concentrations.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the lysophospholipase enzyme.
-
Add the inhibitor compound at a range of concentrations to the reaction mixture. A control with no inhibitor is essential.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a set period during which the reaction is linear.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol/HCl).
-
Separate the radiolabeled fatty acid product from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For Ki determination of competitive inhibitors, the assay is performed at different substrate concentrations.
-
Fluorogenic Assay for Autotaxin (Lysophospholipase D) Inhibition
This method is suitable for high-throughput screening of autotaxin inhibitors.
-
Objective: To measure the inhibition of autotaxin's lysophospholipase D activity using a fluorogenic substrate.
-
Materials:
-
Recombinant autotaxin.
-
Fluorogenic substrate (e.g., FS-3).
-
Inhibitor compound (e.g., S32826).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA).
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense the assay buffer into the wells of a microplate.
-
Add the inhibitor compound at various concentrations.
-
Add the recombinant autotaxin to each well and pre-incubate with the inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate FS-3.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.[11]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP) for LYPLA1/2 Inhibition
This technique allows for the assessment of inhibitor potency and selectivity in a complex biological sample.
-
Objective: To determine the IC50 values of inhibitors for LYPLA1 and LYPLA2 in a cellular lysate.
-
Materials:
-
Cell lysate (e.g., from HEK293T cells).
-
Inhibitor compounds (e.g., ML348, ML349).
-
Broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh).
-
SDS-PAGE gels and fluorescence gel scanner.
-
-
Procedure:
-
Incubate the cell lysate with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes at 37°C).
-
Add the FP-Rh probe to the lysate and incubate to allow for covalent labeling of active serine hydrolases.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the band corresponding to LYPLA1 or LYPLA2 will decrease with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[12][13]
-
Conclusion
The landscape of lysophospholipase inhibitors is diverse, with compounds ranging from natural products like this compound to highly potent and selective synthetic molecules. While this compound serves as a valuable research tool with micromolar potency, other classes of inhibitors, such as organophosphorus compounds and aromatic phosphonates, exhibit nanomolar activities. The development of selective inhibitors for specific LPL isoforms, such as ML348 and ML349 for LYPLA1 and LYPLA2 respectively, provides refined tools to dissect the distinct biological roles of these enzymes. The choice of inhibitor will ultimately depend on the specific research question, the target LPL isoform, and the required potency and selectivity. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel lysophospholipase inhibitors.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipase inhibition by organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML349 | Phospholipase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclooctatin and Bromoenol Lactone (BEL) for Researchers
In the landscape of lipid signaling research, the precise inhibition of specific enzymes is paramount to elucidating their roles in cellular pathways. This guide provides a detailed comparative analysis of two inhibitors, Cyclooctatin and Bromoenol Lactone (BEL), intended for researchers, scientists, and drug development professionals. While both compounds interfere with lipid metabolism, they exhibit distinct target specificities and mechanisms of action.
Executive Summary
Bromoenol lactone (BEL) is a well-characterized, potent, and irreversible inhibitor of calcium-independent phospholipase A2β (iPLA2β). Its mechanism-based "suicide" inhibition makes it a valuable tool for studying the roles of iPLA2β in cellular processes. However, BEL is also known to have significant off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1), which can lead to apoptosis. In contrast, this compound is a competitive inhibitor of lysophospholipase. Currently, there is a significant lack of publicly available data on this compound's effects on phospholipase A2 (PLA2) and its broader cellular effects, limiting a direct quantitative comparison with BEL. This guide presents the available data for both compounds, highlighting the areas where further research on this compound is needed.
Data Presentation
Biochemical and Cellular Properties
| Property | This compound | Bromoenol Lactone (BEL) |
| Primary Target | Lysophospholipase[1] | Calcium-independent Phospholipase A2β (iPLA2β)[2] |
| Mechanism of Inhibition | Competitive[1] | Irreversible, suicide inhibition[2] |
| Inhibition Constant (Ki) | 4.8 µM (for lysophospholipase)[1] | Not reported |
| IC50 Value | Not reported for PLA2 or cellular inflammatory responses | - ~60 nM for macrophage iPLA2[3] - ~8 µM for cellular PAP-1 activity in P388D1 macrophages[4] |
| Off-Target Effects | Not well characterized | - Phosphatidate phosphohydrolase-1 (PAP-1)[4] - Voltage-gated Ca2+ channels[2] |
| Cellular Effects | Not well characterized | - Induces apoptosis in various cell lines[5] - Suppresses prostaglandin (B15479496) production in vivo[6] - Inhibits antigen-stimulated mast cell exocytosis[7] |
Note: The lack of data for this compound in several key areas prevents a direct performance comparison with BEL.
Signaling Pathways and Mechanisms of Action
Bromoenol Lactone (BEL)
BEL primarily targets iPLA2β, an enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of fatty acids, such as arachidonic acid, and lysophospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids (prostaglandins, leukotrienes, etc.), which are potent mediators of inflammation. By irreversibly inhibiting iPLA2β, BEL effectively blocks this inflammatory cascade.
BEL's off-target inhibition of PAP-1 disrupts a different aspect of lipid metabolism. PAP-1 is crucial for the synthesis of diacylglycerol (DAG) from phosphatidic acid. The inhibition of this enzyme can lead to an accumulation of phosphatidic acid and a depletion of DAG, which can trigger apoptotic pathways.
Caption: Signaling pathways affected by Bromoenol Lactone (BEL).
This compound
This compound is a competitive inhibitor of lysophospholipase. This enzyme is responsible for the hydrolysis of lysophospholipids, which are produced by the action of phospholipase A2. Lysophospholipids themselves are signaling molecules and can be further metabolized to produce other bioactive lipids. By inhibiting lysophospholipase, this compound would lead to an accumulation of lysophospholipids. The downstream consequences of this inhibition on inflammatory signaling are not well-documented in the available literature.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
Bromoenol Lactone (BEL) - iPLA2 Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of iPLA2 by bromoenol lactone.[2]
Materials:
-
Cell lysate or purified iPLA2β
-
Bromoenol Lactone (BEL) stock solution (in DMSO)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM DTT)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1)
Procedure:
-
Enzyme Preparation: Prepare cell lysates containing iPLA2β or use a purified enzyme preparation.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of BEL (or vehicle control, DMSO) for a specified time (e.g., 15-30 minutes) at room temperature to allow for irreversible inhibition.
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., Dole's reagent). Extract the lipids into an organic phase.
-
Separation of Products: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using TLC.
-
Quantification: Visualize the spots (e.g., with iodine vapor), scrape the silica (B1680970) gel corresponding to the free fatty acid into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the iPLA2 activity as the amount of radiolabeled fatty acid released per unit time per amount of protein. Determine the IC50 value of BEL by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
- 4. Bromoenol Lactone Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]
- 5. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromoenol Lactone, an Inhibitor of Calcium-Independent Phospholipase A2, Suppresses Carrageenan-Induced Prostaglandin Production and Hyperalgesia in Rat Hind Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Lysophospholipase Inhibitors: Cyclooctatin vs. Palmostatin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Cyclooctatin and Palmostatin B, two prominent inhibitors of lysophospholipases and related enzymes. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies in lipid signaling and enzyme kinetics.
Introduction to Lysophospholipase Inhibition
Lysophospholipases (LPLs) are a class of hydrolase enzymes responsible for the metabolism of lysophospholipids (LysoPLs).[1] These enzymes, by catalyzing the removal of the fatty acyl chain from lysophospholipids, play a critical role in regulating the levels of these potent lipid signaling molecules.[1] Dysregulation of lysophospholipid signaling is implicated in various pathological conditions, including cancer and inflammation, making LPLs attractive therapeutic targets.[2][3] this compound and Palmostatin B are two widely studied inhibitors that, despite both targeting enzymes with lysophospholipase activity, operate through distinct mechanisms and exhibit different target specificities.
Mechanism of Action
The fundamental difference between this compound and Palmostatin B lies in their mode of enzyme inhibition.
This compound acts as a competitive inhibitor .[4] It reversibly binds to the active site of lysophospholipase, competing directly with the endogenous lysophospholipid substrate. This mode of inhibition is characterized by an inhibition constant (Ki), which represents the concentration of inhibitor required to reduce enzyme activity by half. The competitive nature of this compound means its inhibitory effect can be overcome by increasing the substrate concentration.
Palmostatin B , in contrast, is a mechanism-based inhibitor .[5] As a β-lactone compound, it forms a covalent acyl-enzyme adduct with the catalytic serine residue within the active site of its target enzymes, which are primarily serine hydrolases.[5][6] This interaction is initially transient but leads to a slow hydrolysis of the adduct, rendering the enzyme inactive for a prolonged period.[5] This near-irreversible action makes Palmostatin B a highly potent inhibitor.
Target Specificity and Biological Activity
This compound , a diterpenoid isolated from Streptomyces melanosporofaciens, was identified specifically as an inhibitor of lysophospholipase.[4][7] Its activity has been characterized against LPL, making it a useful tool for studying the direct roles of this enzyme class in cellular processes.
Palmostatin B has a broader and more complex target profile. While its targets, Acyl-Protein Thioesterase 1 (APT1, also known as LYPLA1) and Acyl-Protein Thioesterase 2 (APT2, also known as LYPLA2), were initially classified as lysophospholipases, they exhibit significantly higher catalytic activity as protein thioesterases.[8][9][10] These enzymes are responsible for depalmitoylation, a crucial post-translational modification that regulates protein trafficking and signaling.[11]
Palmostatin B's primary biological effect is the inhibition of depalmitoylation, most notably of Ras family proteins (H-Ras and N-Ras).[11][12] By preventing the removal of palmitate, Palmostatin B disrupts the dynamic localization of Ras proteins between the plasma membrane and the Golgi apparatus, thereby down-regulating Ras downstream signaling pathways.[5][12] This has made Palmostatin B a valuable probe for investigating Ras-driven cancers.[11][12] However, it is important to note that Palmostatin B can have off-target effects on other serine hydrolases.[5][12]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and Palmostatin B.
| Feature | This compound | Palmostatin B |
| Target Enzyme(s) | Lysophospholipase (LPL)[4] | Acyl-Protein Thioesterase 1 & 2 (APT1/LYPLA1, APT2/LYPLA2) and other serine hydrolases[6][13][14] |
| Inhibition Constant | K_i_ = 4.8 µM[4] | IC_50_ (APT1) = 5.4 nM; K_i_ (APT2) = 34 nM[5] |
| Mechanism of Inhibition | Competitive[4] | Mechanism-based (covalent)[5] |
| Origin / Class | Natural Product (Diterpene) from Streptomyces[4] | Synthetic (β-lactone)[5] |
| Primary Biological Effect | Inhibition of lysophospholipid degradation[4] | Inhibition of protein depalmitoylation (e.g., Ras proteins)[11][12] |
Signaling Pathways and Experimental Workflows
The inhibition of lysophospholipid metabolism and protein depalmitoylation can have significant downstream effects on cellular signaling.
Palmostatin B and the Ras Signaling Pathway
Palmostatin B's inhibition of APT1/2 prevents the depalmitoylation of N-Ras and H-Ras, trapping them on endomembranes like the Golgi apparatus and preventing their proper localization to the plasma membrane. This mislocalization effectively attenuates the entire Ras-MAPK signaling cascade, which is critical for cell proliferation and survival.
Experimental Protocols
General Lysophospholipase Inhibition Assay
This protocol outlines a general workflow for determining the inhibitory potential of a compound against lysophospholipase activity. Specific substrates, buffer conditions, and detection methods may need to be optimized for the specific enzyme being studied.
1. Reagent Preparation:
- Enzyme Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to maintain optimal enzyme activity.
- Enzyme Stock: Prepare a concentrated stock solution of the purified lysophospholipase enzyme in the enzyme buffer.
- Substrate Stock: Prepare a stock solution of a lysophospholipid substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine) in an appropriate solvent.
- Inhibitor Stock: Prepare serial dilutions of the test inhibitor (this compound or Palmostatin B) in a suitable solvent (e.g., DMSO).
- Detection Reagent: Prepare the reagent needed to quantify the reaction product (e.g., a fluorescent probe for free fatty acids).
- Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., a solution containing a strong acid or a specific enzyme inactivator).
2. Assay Procedure:
- Pre-incubation: In a microplate, add the enzyme buffer, the enzyme solution, and varying concentrations of the inhibitor (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
- Reaction Initiation: Add the substrate to all wells to initiate the reaction.
- Incubation: Incubate the plate for a specific time during which the reaction proceeds linearly.
- Reaction Termination: Add the stop solution to all wells to quench the reaction.
- Detection: Add the detection reagent and measure the signal (e.g., fluorescence, absorbance) using a plate reader.
3. Data Analysis:
- Subtract the background reading (wells with no enzyme).
- Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC_50_ value. For competitive inhibitors like this compound, further kinetic experiments are needed to determine the K_i_ value.
// Nodes
prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pre_incubate [label="2. Pre-incubation\n(Enzyme + Inhibitor)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
initiate [label="3. Reaction Initiation\n(Add Substrate)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate [label="4. Timed Incubation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
terminate [label="5. Reaction Termination\n(Add Stop Solution)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
detect [label="6. Signal Detection\n(e.g., Fluorescence)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
analyze [label="7. Data Analysis\n(Calculate IC50 / Ki)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow
prep -> pre_incubate;
pre_incubate -> initiate;
initiate -> incubate;
incubate -> terminate;
terminate -> detect;
detect -> analyze;
}
Summary and Conclusion
This compound and Palmostatin B are both valuable chemical tools for studying lipid-modifying enzymes, but their applications are distinct.
-
This compound is a specific, competitive inhibitor of lysophospholipase.[4] Its utility lies in studies where the direct and reversible inhibition of lysophospholipid hydrolysis is desired, allowing researchers to probe the function of LPLs in lipid homeostasis.
-
Palmostatin B is a highly potent, mechanism-based inhibitor of a class of serine hydrolases that includes the acyl-protein thioesterases APT1 and APT2.[5] Its primary application is in the study of dynamic protein palmitoylation and its role in signaling, particularly for Ras proteins.[11] Its broader specificity and near-irreversible mechanism make it a powerful tool for disrupting the palmitoylation cycle, though potential off-target effects should be considered.
The choice between this compound and Palmostatin B should be guided by the specific biological question and the target enzyme or pathway of interest. This compound is suited for focused studies on lysophospholipase activity, while Palmostatin B is the inhibitor of choice for investigating the broader consequences of blocking protein depalmitoylation.
References
- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent inhibitors of the lysophospholipase autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]
- 7. Identification, characterization and molecular adaptation of class I redox systems for the production of hydroxylated diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl protein thioesterase 1 and 2 (APT-1, APT-2) inhibitors palmostatin B, ML348 and ML349 have different effects on NRAS mutant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmostatin B | TargetMol [targetmol.com]
Validation of Cyclooctatin as a Specific Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount to the integrity and success of experimental outcomes. This guide provides a comprehensive validation of Cyclooctatin as a research tool, offering an objective comparison with alternative inhibitors and detailing the experimental data necessary for informed decision-making.
This compound, a diterpenoid isolated from Streptomyces melanosporofaciens, has emerged as a noteworthy inhibitor of lysophospholipase. Its utility as a specific probe, however, necessitates a thorough evaluation of its activity profile against its primary target and potential off-target interactions. This guide aims to provide that critical analysis.
Quantitative Inhibitory Profile of this compound
The efficacy and specificity of an inhibitor are best understood through quantitative measures of its inhibitory constants. This compound has been characterized as a competitive inhibitor of lysophospholipase.[1] The available data on its inhibitory concentrations against a panel of phospholipases are summarized below.
| Target Enzyme | IC50 / Ki |
| Lysophospholipase (Lyso-PL) | Ki = 4.8 µM[1] / IC50 = 2.9 µg/mL |
| Phospholipase A2 (PL-A2) | IC50 = 65.0 µg/mL[] |
| Phospholipase C (PL-C) | IC50 = 70.0 µg/mL[] |
| Phospholipase D (PL-D) | IC50 > 100 µg/mL[] |
Note: The IC50 values were found in a product description and a primary literature source for this data is not yet available.
Based on this data, this compound exhibits a notable preference for lysophospholipase. The significantly higher IC50 values for PL-A2 and PL-C suggest a degree of selectivity. However, without direct, peer-reviewed comparative studies, these values should be interpreted with caution.
Comparison with Alternative Lysophospholipase Inhibitors
The selection of a research tool is often a comparative process. Below is a table summarizing other known inhibitors of lysophospholipases and related enzymes, providing a landscape of available alternatives.
| Inhibitor | Target(s) | Reported Potency (IC50/Ki) | Notes |
| This compound | Lysophospholipase, PL-A2, PL-C | Ki = 4.8 µM (Lyso-PL) | Natural product, competitive inhibitor. |
| Organophosphorus Compounds (e.g., EOPF) | Lysophospholipases | nM range | Potent, but may have broad reactivity. |
| ML348 | LYPLA1 (a type of lysophospholipase) | Potent and selective | Developed through high-throughput screening. |
| ML349 | LYPLA2 (a type of lysophospholipase) | Potent and selective | Developed through high-throughput screening. |
| 1-linoleoyl LPA | Lysophospholipase D (LysoPLD) | Ki = 0.21 µM[3] | Endogenous lipid with inhibitory activity. |
| Propranolol | Lipid Phosphate Phosphatases | - | Also a well-known beta-blocker. |
| Sodium vanadate | Phospholipase D | - | Inorganic inhibitor. |
Validating Specificity: A Recommended Experimental Workflow
To rigorously validate the specificity of this compound or any inhibitor in a particular experimental system, a multi-faceted approach is recommended. The following workflow outlines key validation steps.
Caption: A logical workflow for validating inhibitor specificity.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines for key experiments cited in this guide.
Lysophospholipase Activity Assay (Fluorometric)
This protocol provides a general framework for measuring lysophospholipase activity, which can be adapted for inhibitor screening.
-
Reagents and Preparation:
-
Purified lysophospholipase enzyme.
-
Fluorogenic lysophospholipid substrate (e.g., a derivative of lysophosphatidylcholine (B164491) that releases a fluorescent product upon cleavage).
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors).
-
This compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) and control compounds.
-
In the microplate, add the assay buffer, the inhibitor at various concentrations, and the purified enzyme.
-
Incubate for a predetermined time at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.
-
Cell Treatment:
-
Culture cells of interest to an appropriate density.
-
Treat the cells with this compound at various concentrations or a vehicle control.
-
Incubate for a sufficient time to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). This creates a "melting curve."
-
Lyse the cells to release the proteins.
-
-
Protein Quantification:
-
Separate the soluble protein fraction (where the unbound, denatured protein has been removed by centrifugation) from the aggregated proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the heating temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein, confirming engagement.
-
Signaling Pathway Context: Lysophospholipid Metabolism
To fully appreciate the role of this compound, it is important to understand the context of the pathway it perturbs. Lysophospholipids are bioactive signaling molecules involved in a variety of cellular processes.
Caption: Simplified overview of lysophospholipid metabolism and inhibition.
References
Cyclooctatin: A Comparative Analysis of its Cross-reactivity with Phospholipases
For Researchers, Scientists, and Drug Development Professionals
Cyclooctatin, a natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase.[1][2][3] Understanding the selectivity of enzyme inhibitors is a critical aspect of drug development and basic research, as off-target effects can lead to unforeseen biological consequences. This guide provides a comparative overview of the known inhibitory activity of this compound and discusses its potential cross-reactivity with other major classes of phospholipases, including phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD).
Inhibitory Profile of this compound
This compound is recognized for its inhibitory action against lysophospholipase, an enzyme responsible for the hydrolysis of lysophospholipids. The inhibition is competitive with the substrate, and the inhibition constant (Ki) has been determined to be 4.8 x 10-6 M.[1]
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Lysophospholipase | 4.8 µM |
Table 1: Inhibitory Activity of this compound. This table summarizes the reported inhibitory constant of this compound against its known target, lysophospholipase.
Comparative Selectivity of Lysophospholipase Inhibitors
To provide a context for the potential selectivity of this compound, it is useful to consider the selectivity profiles of other known lysophospholipase inhibitors. For instance, certain organophosphorus compounds have been shown to inhibit lysophospholipases, and structure-activity relationship studies indicate that the active sites of different lysophospholipases may share similarities.[4] Furthermore, some inhibitors of cytosolic phospholipase A2 (cPLA2) have been observed to also inhibit its lysophospholipase activity with similar IC50 values, suggesting potential for cross-reactivity.[5] A selective, reversible inhibitor for lysophospholipase 2 (LYPLA2), ML349, has been identified and shows high selectivity over lysophospholipase 1 (LYPLA1) and other serine hydrolases.[6] These examples highlight the variability in selectivity among lysophospholipase inhibitors and underscore the importance of empirical testing to determine the specific cross-reactivity profile of this compound.
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity, detailed protocols for assaying the activity of lysophospholipase, PLA2, PLC, and PLD are provided below.
Lysophospholipase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on lysophospholipase activity.
Materials:
-
Purified or recombinant lysophospholipase
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Reagents for fatty acid detection (e.g., a colorimetric or fluorometric kit)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add assay buffer, the lysophospholipase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, LPC.
-
Incubate for a set period during which the reaction is linear.
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Measure the amount of free fatty acid released using a suitable detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Phospholipase A2 (PLA2) Activity Assay
This protocol can be used to assess the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified or recombinant PLA2
-
Phosphatidylcholine (PC) with a fluorescent or radiolabeled fatty acid at the sn-2 position as substrate
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2)
-
Scintillation cocktail (for radiolabeled assays) or a fluorometer
Procedure:
-
Follow the same initial steps as the lysophospholipase assay to prepare this compound and the enzyme-inhibitor mixture.
-
Initiate the reaction by adding the labeled PC substrate.
-
After incubation, terminate the reaction.
-
Separate the released labeled fatty acid from the unhydrolyzed substrate (e.g., by liquid-liquid extraction or thin-layer chromatography).
-
Quantify the amount of released fatty acid by measuring radioactivity or fluorescence.
-
Calculate the percentage of inhibition and the IC50 value.
Phospholipase C (PLC) Activity Assay
This protocol outlines a method to determine if this compound inhibits PLC activity.
Materials:
-
Purified or recombinant PLC
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) as substrate
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.0, containing CaCl2 and deoxycholate)
-
Reagents for detecting inositol (B14025) 1,4,5-trisphosphate (IP3) or diacylglycerol (DAG)
Procedure:
-
Prepare the reaction mixtures with enzyme and varying concentrations of this compound.
-
Start the reaction by adding the PIP2 substrate.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Measure the amount of IP3 or DAG produced using a suitable assay kit or analytical method (e.g., HPLC).
-
Determine the IC50 value of this compound for PLC.
Phospholipase D (PLD) Activity Assay
This protocol is for assessing the inhibitory potential of this compound against PLD.
Materials:
-
Purified or recombinant PLD
-
Phosphatidylcholine (PC) as substrate
-
This compound
-
Assay Buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2 or CaCl2)
-
Reagents for detecting choline (B1196258) or phosphatidic acid (PA)
Procedure:
-
Set up the reactions with PLD enzyme and different concentrations of this compound.
-
Initiate the reaction by adding the PC substrate.
-
Incubate under optimal conditions.
-
Terminate the reaction.
-
Quantify the amount of choline or PA produced. A common method involves a coupled enzyme assay where choline is oxidized to produce a detectable colorimetric or fluorometric signal.[7]
-
Calculate the IC50 value for PLD inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental approach, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Overview of major phospholipase signaling pathways.
Conclusion
This compound is a known inhibitor of lysophospholipase. While its cross-reactivity with other phospholipases like PLA2, PLC, and PLD has not been reported, the provided experimental protocols offer a clear path for researchers to determine its selectivity profile. Such studies are essential for a comprehensive understanding of this compound's biological activity and for evaluating its potential as a specific pharmacological tool or therapeutic lead. The elucidation of its selectivity will be a valuable contribution to the field of lipid signaling and drug discovery.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The structure of this compound, a new inhibitor of lysophospholipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophospholipase inhibition by organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation, inhibition, and regiospecificity of the lysophospholipase activity of the 85-kDa group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phospholipase D Activity Assay Kit (Colorimetric) (ab183306) is not available | Abcam [abcam.com]
Potency Showdown: Cyclooctatin and Other Lysophospholipase Inhibitors Face Off
For Immediate Release
A deep dive into the comparative potency and IC50 values of Cyclooctatin and other key lysophospholipase inhibitors, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.
This comprehensive guide offers a side-by-side comparison of this compound's inhibitory activity against other notable lysophospholipase inhibitors. Through a meticulous compilation of experimental data, this report aims to provide a clear and objective overview of the potency of these compounds, crucial for advancing research in inflammatory diseases and other conditions where lysophospholipase activity is a key factor.
Unveiling the Potency: A Comparative Analysis
This compound, a natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase. Experimental data reveals a Ki (inhibition constant) of 4.8 µM for this compound, highlighting its role in modulating the activity of this key enzyme in lipid signaling pathways.
To contextualize the potency of this compound, this guide presents a comparative analysis with other well-characterized lysophospholipase inhibitors. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, is used as the primary metric for comparison.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound | Lysophospholipase | Ki = 4.8 µM | Competitive inhibitor.[1] |
| ML211 | LYPLA1, LYPLA2 | IC50 = 17 nM (LYPLA1), 30 nM (LYPLA2) | Dual inhibitor.[2] |
| Palmostatin B | LYPLA1, LYPLA2 | IC50 = 5.4 nM (LYPLA1), 37.7 nM (LYPLA2) | |
| Palmostatin M | LYPLA1, LYPLA2 | IC50 = 2.5 nM (LYPLA1), 19.6 nM (LYPLA2) | |
| ML349 | LYPLA2 | IC50 = 144 nM | Selective for LYPLA2.[3] |
| Fosinopril | PLA2G15 (Lysosomal phospholipase A2) | IC50 = 0.18 µM | [4] |
| Amiodarone | PLA2G15 (Lysosomal phospholipase A2) | Known to cause drug-induced phospholipidosis.[4] | |
| Cholesterol | Lysophospholipase | IC50 ≈ 15 µM | Competitive inhibitor. |
Note: IC50 and Ki values are dependent on experimental conditions. Lower values indicate higher potency. LYPLA1 and LYPLA2 are isoforms of lysophospholipase.
Delving into the Methodology: How Potency is Measured
The determination of IC50 values for these inhibitors relies on robust and reproducible experimental protocols. Two primary methods are highlighted here:
Competitive Activity-Based Protein Profiling (ABPP)
This powerful technique allows for the assessment of inhibitor potency and selectivity directly within a complex biological sample, such as a cell lysate.
Experimental Workflow:
In this assay, a proteome sample is first incubated with varying concentrations of the inhibitor. Subsequently, an activity-based probe (ABP) with a fluorescent tag that covalently binds to the active site of the target enzyme is added. The amount of probe that binds to the enzyme is inversely proportional to the potency of the inhibitor. The fluorescence signal is then quantified using techniques like SDS-PAGE and in-gel fluorescence scanning to determine the IC50 value.[5][6]
Fluorogenic Substrate-Based Assay
This method utilizes a substrate that, when cleaved by the lysophospholipase, releases a fluorescent molecule. The rate of the reaction is measured by monitoring the increase in fluorescence over time.
Experimental Protocol:
A detailed protocol for a fluorometric assay for lysosomal phospholipase A2 (a type of lysophospholipase) provides a clear example of this methodology.[7]
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme's optimal activity.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphoethanolamine-N-[4-(dipyrrometheneboron difluoride) butanoyl]).
-
Prepare serial dilutions of the inhibitor to be tested.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing the different inhibitor concentrations.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
-
The Bigger Picture: The Lysophospholipase Signaling Pathway
Lysophospholipases play a critical role in regulating the levels of lysophospholipids (LysoPLs), such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). These signaling molecules bind to a variety of G protein-coupled receptors (GPCRs) on the cell surface, initiating a cascade of intracellular events that control a wide range of cellular processes, including cell growth, differentiation, migration, and inflammation. The inhibition of lysophospholipases can therefore have profound effects on these signaling pathways.
References
- 1. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A fluorometric assay for lysosomal phospholipase A2 activity using fluorescence-labeled truncated oxidized phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using Cyclooctatin over other lysophospholipase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclooctatin with other lysophospholipase inhibitors, offering insights into its potential advantages in research and drug development. We present available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid in your selection of the most suitable inhibitor for your experimental needs.
Unveiling this compound: A Natural Lysophospholipase Inhibitor
This compound is a naturally occurring diterpene produced by Streptomyces melanosporofaciens. It has been identified as a competitive inhibitor of lysophospholipase, an enzyme family crucial in regulating the levels of lysophospholipids, which are bioactive signaling molecules involved in a myriad of cellular processes.
Comparative Analysis of Lysophospholipase Inhibitors
While direct head-to-head comparative studies under identical experimental conditions are limited, this section provides a summary of the available quantitative data on the inhibitory potency of this compound and other major classes of lysophospholipase inhibitors.
Data Presentation: Inhibitory Potency of Lysophospholipase Inhibitors
| Inhibitor Class | Specific Inhibitor(s) | Target Enzyme(s) | Inhibition Type | Potency (Ki / IC50) | Source(s) |
| Natural Diterpene | This compound | Lysophospholipase | Competitive | Ki: 4.8 µM | [1] |
| Organophosphorus Compounds | Isopropyl dodecylphosphonofluoridate, Ethyl octylphosphonofluoridate (EOPF), Alkyl-benzodioxaphosphorin 2-oxides (BDPOs) | Total Lysophospholipase (LysoPLA), Neuropathy Target Esterase (NTE)-LysoPLA | Irreversible (likely) | IC50: 2-8 nM | [2] |
| Autotaxin (LysoPLD) Inhibitors | S32826 | Autotaxin | Not specified | IC50: 5.6 nM | [3] |
| PAT-494 | Autotaxin | Competitive (Type II) | IC50: 20 nM | [4] | |
| PAT-352 | Autotaxin | Competitive (Type II) | IC50: 26 nM | [4] | |
| PAT-078 | Autotaxin | Competitive (Type II) | IC50: 472 nM | [4] | |
| BrP-LPA | Autotaxin | Not specified | IC50: 0.7–1.6 µM | [4] | |
| TUDCA, UDCA | Autotaxin | Non-competitive (Type III) | IC50: 8.8-10.4 µM | [3] | |
| LYPLA1/LYPLA2 Inhibitors | ML349 | LYPLA2 | Reversible | IC50: 144 nM | [5] |
| ML211 | LYPLA1/LYPLA2 | Irreversible | Not specified | [6] |
Disclaimer: The inhibitory potency values presented in this table are compiled from various sources and were likely determined using different assay conditions, substrates, and enzyme sources. Therefore, a direct comparison of these values should be made with caution.
Potential Advantages of this compound
Based on the available data, several potential advantages of using this compound over other lysophospholipase inhibitors can be considered:
-
Mechanism of Inhibition: this compound is a competitive inhibitor, suggesting it directly competes with the endogenous substrate for the active site of the enzyme.[1] This reversible and well-defined mechanism can be advantageous for in vitro studies aiming to understand specific enzyme-substrate interactions.
-
Natural Origin: As a natural product, this compound may offer a unique chemical scaffold that could be explored for the development of novel therapeutics with potentially favorable biocompatibility and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Differentiation from Irreversible Inhibitors: Unlike organophosphorus compounds, which often act as irreversible inhibitors, the competitive nature of this compound allows for more controlled and reversible modulation of lysophospholipase activity in experimental systems.
Lysophospholipid Signaling Pathway and Points of Inhibition
Lysophospholipases play a critical role in the metabolism of lysophospholipids, thereby regulating their signaling functions. The following diagram illustrates a simplified lysophospholipid signaling pathway, highlighting the points of action for different classes of inhibitors.
Experimental Protocols
A detailed protocol for the lysophospholipase inhibition assay used to determine the Ki of this compound can be found in the original publication by Aoyagi et al. (1992).[1] Below is a generalized protocol for a typical in vitro lysophospholipase inhibition assay based on commonly used methodologies.
General Lysophospholipase Inhibition Assay Protocol
1. Reagents and Materials:
-
Purified lysophospholipase enzyme
-
Substrate: e.g., p-nitrophenyl-phosphorylcholine or a fluorescent lysophospholipid analog
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate pH and co-factors
-
Inhibitor stock solutions (e.g., this compound dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the purified lysophospholipase enzyme to each well.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader. The rate of the reaction is determined from the linear phase of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[7]
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing lysophospholipase inhibitors.
Conclusion
This compound presents itself as a valuable tool for studying lysophospholipase activity, particularly for researchers interested in a natural, competitive inhibitor with a well-defined mechanism of action. While highly potent synthetic inhibitors have been developed, especially for autotaxin, the unique properties of this compound may offer distinct advantages in specific experimental contexts. Further research, including direct comparative studies and selectivity profiling, would be beneficial to fully elucidate the therapeutic and research potential of this natural compound.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipase inhibition by organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization and characterization of a triazole urea dual inhibitor for lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Figure 3.2-2, IC50 curves for probe ML349 (SID 160654496) for target LYPLA2 and anti-target LYPLA1 as determined by fluorogenic resorufin acetate substrate hydrolysis assay with 10 nM purified recombinant human LYPLA2 and LYPLA1; graph shows inhibition of substrate turnover upon treatment with ML349 (AIDs 652001 and 652003) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclooctatin: A Review of Available Data and Alternatives
A comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies for Cyclooctatin. This naturally occurring compound, isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase (LPL) with a Ki of 4.8 x 10⁻⁶ M in vitro.[1] However, to date, there are no publicly available studies validating its efficacy in animal models or human clinical trials.
This guide will first address the current state of research on this compound and then provide a comparative overview of alternative lysophospholipase inhibitors for which in vivo data have been published. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lysophospholipase activity.
This compound: In Vitro Discovery and Unexplored In Vivo Potential
This compound was first described in 1992 as a novel inhibitor of lysophospholipase.[1] Its discovery was part of a screening program for microorganism-produced enzyme inhibitors. While its in vitro inhibitory activity against LPL was established, subsequent research into its in vivo efficacy appears to be limited or unpublished. The biosynthesis of this compound has been a subject of study, but these investigations have not extended to in vivo functional studies.
Alternative In Vivo-Active Lysophospholipase Inhibitors
Given the lack of in vivo data for this compound, researchers may consider alternative compounds that have been evaluated in animal models. The following sections detail the in vivo efficacy and experimental protocols for several other lysophospholipase inhibitors.
A study investigating organophosphorus (OP) toxicants identified several potent inhibitors of lysophospholipase with demonstrated in vivo activity in mice.[2]
Experimental Protocol:
-
Animal Model: Male Swiss-Webster mice.
-
Compound Administration: Intraperitoneal (i.p.) injection.
-
Dosage: Discriminating doses to assess inhibition of total LysoPLA and NTE-LysoPLA. For example, ethyl octylphosphonofluoridate (EOPF) was administered at 3 mg/kg.
-
Sample Collection: Brain and spinal cord tissues were harvested 4 hours after treatment.
-
Analysis: Lysophospholipase activity was measured in tissue homogenates.[2]
Quantitative Data Summary:
| Compound | Dose | In Vivo Inhibition (Brain) | Key Findings | Reference |
| Ethyl octylphosphonofluoridate (EOPF) | 3 mg/kg i.p. | 41-57% of total LysoPLA, 85-99% of NTE-LysoPLA | Significantly elevated lysolecithin levels in the spinal cord. | [2] |
| Tribufos | Discriminating dose i.p. | 41-57% of total LysoPLA, 85-99% of NTE-LysoPLA | Differentiates between total and NTE-LysoPLA activity. | [2] |
| Dodecanesulfonyl fluoride | Discriminating dose i.p. | 41-57% of total LysoPLA, 85-99% of NTE-LysoPLA | Differentiates between total and NTE-LysoPLA activity. | [2] |
Researchers at the NIH Molecular Libraries Program have developed carbamate-based dual inhibitors of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) with in vivo activity.[3]
Experimental Protocol:
-
Animal Model: Mice.
-
Compound Administration: Not specified in the abstract.
-
Analysis: Gel-based competitive activity-based protein profiling (ABPP) was used to determine the inhibition of LYPLA1 and LYPLA2 in vivo from tissue homogenates.[3]
Quantitative Data Summary:
| Compound | Target | In Vivo Activity | Key Features | Reference |
| ML378 | Dual LYPLA1/LYPLA2 | Demonstrated peripheral in vivo activity | Nanomolar potency, irreversible inhibitor. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the targeted pathway, the following diagrams are provided.
Conclusion
While this compound remains an interesting in vitro tool for studying lysophospholipase, the absence of in vivo efficacy data limits its current consideration for translational research. Investigators interested in the in vivo effects of lysophospholipase inhibition have several alternative compounds, such as specific organophosphates and dual LYPLA1/LYPLA2 inhibitors, which have been validated in animal models. The experimental protocols and data presented for these alternatives can serve as a valuable resource for designing future in vivo studies in this area. Further research is warranted to explore the in vivo potential of this compound and to develop more potent and selective lysophospholipase inhibitors for therapeutic applications.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipase inhibition by organophosphorus toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclooctatin with Synthetic Lysophospholipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring lysophospholipase inhibitor, Cyclooctatin, and several classes of synthetic inhibitors targeting the same enzyme family. The information is intended to assist researchers in evaluating the potential of these molecules for further investigation and development.
Introduction to Lysophospholipase Inhibition
Lysophospholipases are a diverse family of enzymes that play crucial roles in lipid metabolism and signaling by hydrolyzing lysophospholipids. Dysregulation of lysophospholipase activity has been implicated in various pathological conditions, including inflammation, cancer, and neurological disorders. Consequently, the development of potent and selective lysophospholipase inhibitors is an active area of research.
This compound, a natural product isolated from Streptomyces melanosporofaciens, was one of the early identified inhibitors of lysophospholipase. In recent years, a multitude of synthetic inhibitors have been developed, often with high potency and selectivity for specific lysophospholipase isoforms. This guide will compare the available data on this compound with that of representative synthetic inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and selected synthetic inhibitors against various lysophospholipases. It is important to note that the data are compiled from different studies and assay conditions, which may not allow for a direct, absolute comparison.
| Inhibitor | Type | Target Enzyme(s) | Potency (Ki / IC50) | Source Organism of Enzyme | Reference |
| This compound | Natural Product (Diterpene) | Lysophospholipase | Ki: 4.8 µM (Competitive Inhibitor) | Bovine Liver | [1] |
| Fosinopril | Synthetic | Lysosomal Phospholipase A2 (PLA2G15) | IC50: 0.18 µM | Not Specified | [2] |
| ML211 | Synthetic (Triazole Urea) | Lysophospholipase 1 (LYPLA1) & 2 (LYPLA2) | IC50: 17 nM (LYPLA1), 30 nM (LYPLA2) | Murine T cells | |
| S32826 | Synthetic (Aromatic Phosphonate) | Autotaxin (Lysophospholipase D) | Nanomolar range | Not Specified | |
| Ethyl octylphosphonofluoridate (EOPF) | Synthetic (Organophosphorus) | Total Lysophospholipase Activity | IC50: in the range of 2-8 nM | Mouse Brain |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. A lower value indicates a more potent inhibitor. The inhibitory mechanism of this compound has been identified as competitive.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving lysophospholipase and a general workflow for an enzyme inhibition assay.
Experimental Protocols
While the exact protocol for the determination of the Ki value of this compound from the original 1992 study is not fully detailed in the available literature, a representative experimental protocol for a lysophospholipase activity assay is provided below. This protocol is based on commonly used methods for measuring lysophospholipase activity.
Objective: To determine the inhibitory effect of a compound on lysophospholipase activity.
Materials:
-
Purified lysophospholipase (e.g., from bovine liver or a recombinant source)
-
Lysophospholipid substrate (e.g., 1-palmitoyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor (this compound or synthetic compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a kit for measuring free fatty acids or a fluorescently labeled substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of lysophospholipase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Assay Reaction: a. To each well of a 96-well microplate, add a fixed volume of the enzyme solution. b. Add a corresponding volume of the diluted inhibitor or solvent control to the respective wells. c. Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: a. Initiate the enzymatic reaction by adding a fixed volume of the lysophospholipid substrate to each well. b. The final concentration of the substrate should be near its Km value for competitive inhibitor studies.
-
Detection: a. Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at the controlled temperature. b. Stop the reaction (if necessary, depending on the detection method). c. Measure the amount of product formed using a suitable detection method. For example, if measuring free fatty acid release, a colorimetric or fluorometric assay kit can be used.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. d. If determining the Ki for a competitive inhibitor, perform the assay at various substrate concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.
Discussion and Conclusion
This comparative guide highlights the key differences between the natural lysophospholipase inhibitor, this compound, and a selection of synthetic inhibitors. While this compound was a valuable early tool for studying lysophospholipase, the field has significantly advanced with the development of highly potent and selective synthetic inhibitors.
-
Potency: Many synthetic inhibitors exhibit significantly higher potency, often in the nanomolar range, compared to the micromolar Ki of this compound.[1][2]
-
Selectivity: A major advantage of synthetic inhibitors is the ability to engineer selectivity for specific lysophospholipase isoforms. The isoform specificity of this compound has not been well-characterized in the available literature.
-
Mechanism of Action: this compound is a competitive inhibitor.[1] Synthetic inhibitors have been developed with various mechanisms of action, including competitive, non-competitive, and irreversible inhibition.
References
Specificity profile of Cyclooctatin against different lysophospholipase isoforms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclooctatin's inhibitory activity against various lysophospholipase isoforms. While direct comparative data for this compound across all isoforms is limited, this document consolidates available information and presents it alongside data for other relevant lysophospholipase inhibitors to offer a valuable resource for researchers in lipid signaling and drug discovery.
Executive Summary
This compound is a known inhibitor of lysophospholipase activity. Originally isolated from Streptomyces melanosporofaciens, it has been characterized as a competitive inhibitor of this enzyme class.[1] However, the specificity of this compound against the diverse family of lysophospholipase isoforms, which includes key signaling enzymes like Lysophospholipase A1 (LYPLA1), Lysophospholipase A2 (LYPLA2), and Autotaxin (ATX, a lysophospholipase D), has not been extensively profiled in publicly available literature. This guide summarizes the known inhibitory data for this compound and places it in the context of other lysophospholipase inhibitors.
Inhibitor Specificity Profile
The following table summarizes the known inhibitory constant (Ki) for this compound against lysophospholipase. For comparison, inhibitory data for other classes of lysophospholipase inhibitors are also presented.
Table 1: Comparison of Inhibitory Activity of this compound and Other Lysophospholipase Inhibitors
| Inhibitor | Target Isoform | Inhibition Constant (Ki/IC50) | Type of Inhibition |
| This compound | Lysophospholipase (isoform not specified) | 4.8 µM (Ki)[1] | Competitive |
| LYPLA1 | Data not available | ||
| LYPLA2 | Data not available | ||
| Autotaxin (LysoPLD) | Data not available | ||
| Organophosphorus Compounds | |||
| Ethyl octylphosphonofluoridate (EOPF) | Total Brain LysoPLA | 2-8 nM (IC50)[2] | Irreversible |
| Isopropyl dodecylphosphonofluoridate | Total Brain LysoPLA | 2-8 nM (IC50)[2] | Irreversible |
| Aromatic Phosphonates | |||
| S32826 | Autotaxin (LysoPLD) | Nanomolar range[3] | Not specified |
| α-fluoromethylene phosphonate (B1237965) analog 1c | Autotaxin (LysoPLD) | 6.1 nM (Ki)[3] | Not specified |
| Methylene phosphonate analog 2a | Autotaxin (LysoPLD) | 18.0 nM (Ki)[3] | Not specified |
Experimental Protocols
In Vitro Lysophospholipase Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)
This protocol describes a method to determine the inhibitory potency of compounds like this compound against specific lysophospholipase isoforms using a competitive activity-based protein profiling (ABPP) approach with a fluorescent probe.
Materials:
-
Recombinant human lysophospholipase isoforms (e.g., LYPLA1, LYPLA2)
-
Lysate from cells overexpressing the target isoform
-
Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
Test inhibitor (e.g., this compound)
-
DMSO (for compound dilution)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
SDS-PAGE gels and imaging system
Procedure:
-
Proteome Preparation: Prepare soluble proteome from cells expressing the target lysophospholipase isoform at a concentration of 1 mg/mL in DPBS.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rh probe to the inhibitor-treated proteome and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification of the active site of the enzyme.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the fluorescently labeled lysophospholipase by in-gel fluorescence scanning. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of the inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the bands. Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipases A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Cyclooctatin and Similar Natural Products in Lysophospholipase Inhibition
For Immediate Release
A comprehensive review of the natural product Cyclooctatin reveals its potential as a potent lysophospholipase inhibitor. This guide provides a comparative analysis of this compound against other relevant natural products, offering valuable insights for researchers, scientists, and professionals in drug development.
This compound, a diterpene natural product isolated from Streptomyces melanosporofaciens, has been identified as a competitive inhibitor of lysophospholipase.[1] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of lysophospholipids to produce fatty acids, including arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923).[2][3][4][5][6][7][8][9][10][11] The inhibitory action of this compound on this pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents.
Quantitative Comparison of Lysophospholipase Inhibitors
While direct comparative studies of this compound against other natural products targeting lysophospholipase are limited, the available data allows for an initial assessment of its potency.
| Natural Product | Source Organism | Inhibition Constant (Ki) / IC50 | Target Enzyme |
| This compound | Streptomyces melanosporofaciens | 4.8 µM (Ki)[1] | Lysophospholipase |
Note: Further research is required to identify and quantify the lysophospholipase inhibitory activity of other natural products with similar structural features or biological effects to provide a more comprehensive comparative analysis.
Signaling Pathway of Lysophospholipase in Inflammation
This compound exerts its anti-inflammatory potential by inhibiting lysophospholipase, a key enzyme in the arachidonic acid signaling cascade. The diagram below illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
A detailed methodology for a colorimetric assay to determine lysophospholipase activity and inhibition is provided below. This protocol can be adapted to screen and characterize other potential inhibitors.
Colorimetric Lysophospholipase Activity Assay
This assay measures the enzymatic activity of lysophospholipase by detecting the production of a colored product resulting from a series of coupled enzymatic reactions.
Materials:
-
Lysophospholipase enzyme
-
Lysophosphatidylcholine (LPC) substrate
-
Glycerol-3-phosphate oxidase
-
Glycerol-3-phosphate dehydrogenase
-
Peroxidase
-
Colorimetric probe (e.g., a chromogen that reacts with hydrogen peroxide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer to their desired working concentrations.
-
Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Lysophospholipase enzyme solution
-
Test compound (e.g., this compound) or vehicle control
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
-
-
Initiate Reaction: Add the LPC substrate to each well to start the enzymatic reaction.
-
Coupled Enzyme Reaction: The following reactions occur sequentially:
-
Lysophospholipase hydrolyzes LPC to glycerol-3-phosphate.
-
Glycerol-3-phosphate oxidase and glycerol-3-phosphate dehydrogenase act on glycerol-3-phosphate, leading to the production of hydrogen peroxide (H₂O₂).
-
Peroxidase catalyzes the reaction between H₂O₂ and the colorimetric probe, resulting in a colored product.
-
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader at several time points.
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance over time.
-
To determine the inhibitory effect of the test compound, compare the reaction rate in the presence of the inhibitor to the rate of the vehicle control.
-
Calculate the percent inhibition and, if applicable, determine the IC50 or Ki value of the inhibitor.
-
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing natural product inhibitors of lysophospholipase.
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics through the inhibition of lysophospholipase. The data and protocols presented in this guide offer a foundation for further research into this compound and the comparative analysis of other natural products with similar modes of action. Future studies should focus on direct, quantitative comparisons of a broader range of natural products to fully elucidate their therapeutic potential.
References
- 1. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Arachidonic Acid Pathway in Inflammation | BioRender Science Templates [biorender.com]
Benchmarking Cyclooctatin's Performance in Established Lysophospholipase Assay Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclooctatin's performance as a lysophospholipase inhibitor against other known inhibitors. The information is compiled from publicly available research, and this document presents a standardized framework for its evaluation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided to facilitate reproducible research.
Introduction to this compound
This compound is a diterpene natural product isolated from Streptomyces melanosporofaciens. It functions as a competitive inhibitor of lysophospholipase, an enzyme class that plays a crucial role in regulating the levels of lysophospholipids.[1][2][3] These bioactive lipids are involved in a variety of cellular signaling processes, including inflammatory responses.[4] By inhibiting lysophospholipase, this compound increases the concentration of lysophospholipids, which can modulate downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
Comparative Analysis of Lysophospholipase Inhibitors
The potency of enzyme inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The Ki value is a measure of the inhibitor's binding affinity and is independent of substrate concentration, making it a more standardized metric for comparison.[5][6]
The following table summarizes the reported inhibitory activities of this compound and other selected lysophospholipase inhibitors. It is important to note that these values were determined in various studies and likely under different assay conditions. For a direct and definitive comparison, these compounds should be evaluated side-by-side in a standardized assay, such as the one detailed in the "Experimental Protocols" section of this guide.
| Inhibitor | Target | Inhibition Metric | Value | Reference |
| This compound | Lysophospholipase | Ki | 4.8 µM | [1] |
| Ethyl octylphosphonofluoridate (EOPF) | Total Lysophospholipase | IC50 | 2-8 nM | [7] |
| ML349 | Lysophospholipase 2 (LYPLA2) | IC50 | 144 nM | [8] |
| ML348 | Lysophospholipase 1 (LYPLA1) | - | Selective Inhibitor | [8] |
| ML211 | LYPLA1/LYPLA2 | IC50 | Low nM | [8] |
Experimental Protocols
To facilitate the direct comparison of this compound with other lysophospholipase inhibitors, a standardized, continuous fluorescence-based assay is recommended. This type of assay offers high sensitivity and is amenable to high-throughput screening.[9][10][11]
Fluorogenic Lysophospholipase Activity Assay
This protocol is adapted from established methods for measuring lysophospholipase activity using a fluorogenic substrate.[9][10][12]
Materials:
-
Recombinant human lysophospholipase (e.g., LYPLA1 or LYPLA2)
-
Fluorogenic lysophospholipid substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM EDTA)
-
Inhibitors: this compound and other compounds for comparison, dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the lysophospholipase enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the desired concentration of the inhibitor (or vehicle control).
-
Add the lysophospholipase enzyme to each well to a final concentration that yields a linear reaction rate over the desired time course.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence over time. Record data points at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
Determination of Inhibitory Potency (IC50 and Ki)
Data Analysis:
-
Calculate Initial Reaction Velocities: For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Generate Dose-Response Curve: Plot the initial velocities against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a suitable dose-response equation (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Calculate Ki for Competitive Inhibitors: For competitive inhibitors like this compound, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration used in the assay. To accurately determine Ki, it is recommended to perform the assay at multiple substrate concentrations.[1][4][13]
Signaling Pathway and Experimental Workflow Diagrams
Lysophospholipid-Mediated Inflammatory Signaling Pathway
Lysophospholipids, the substrates for lysophospholipase, act as signaling molecules that can activate G protein-coupled receptors (GPCRs). This activation can trigger downstream signaling cascades, including the MAPK/ERK pathway, which is a key regulator of inflammatory responses.[6][14][15] By inhibiting lysophospholipase, this compound increases the availability of lysophospholipids, potentially amplifying these signaling events.
References
- 1. cdn.graphpad.com [cdn.graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay of Phospholipase A Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic phospholipid substrate to detect lysophospholipase D/autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Fluorogenic Phospholipid Substrate to Detect Lysophospholipase D/Autotaxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The substrate specificities of four different lysophospholipases as determined by a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The substrate specificities of four different lysophospholipases as determined by a novel fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPL Activity Assay Protocol [sigmaaldrich.com]
- 13. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK signaling pathway | Abcam [abcam.com]
- 15. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cyclooctatin: A Guide for Laboratory Professionals
Crucial Safety Notice: This document provides general guidance on the proper disposal of cyclooctatin based on its known physicochemical properties and standard laboratory safety protocols. However, a specific Safety Data Sheet (SDS) for this compound (CAS RN: 139552-97-9) was not available at the time of writing. The SDS is the primary source of information regarding the specific hazards, handling, and disposal of a chemical. Therefore, it is imperative to obtain a substance-specific SDS from your supplier before handling and disposing of this compound. The procedures outlined below are precautionary and should be superseded by the instructions in the official SDS.
This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory procedures and chemical handling.
Summary of Known Physicochemical Properties of this compound
The following table summarizes the available quantitative data for this compound. This information is useful for preliminary assessment but does not replace the detailed hazard information found in an SDS.
| Property | Value | Reference |
| CAS Number | 139552-97-9 | [1][][3][4] |
| Molecular Formula | C₂₀H₃₄O₃ | [][3] |
| Molecular Weight | 322.49 g/mol | [] |
| Appearance | Colorless powder | [5] |
| Melting Point | 183-185 °C (decomposes) | [] |
| Solubility | Soluble in Methanol, Acetone, DMSO; Insoluble in Water | [] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
General Principles of Laboratory Chemical Waste Disposal
The disposal of any chemical waste, including this compound, must adhere to institutional, local, and national regulations. The overriding principle is to prevent harm to human health and the environment. Key practices include:
-
Waste Minimization: Only prepare the amount of solution or use the quantity of substance necessary for your experiment to reduce waste generation.
-
Segregation: Never mix different types of chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[6][7]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[7]
-
Use of Appropriate Containers: Waste should be stored in containers that are chemically resistant to the contents and can be securely closed.[6][7]
Precautionary Step-by-Step Disposal Procedure for this compound
The following procedure is based on the assumption that this compound is a non-acutely hazardous, solid organic compound. This procedure should be confirmed or amended based on the information provided in the substance-specific SDS.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Characterization and Segregation
-
Solid Waste:
-
Unused or expired pure this compound should be disposed of as solid organic chemical waste.
-
Contaminated materials such as weighing paper, gloves, and pipette tips that have come into contact with this compound should also be collected as solid chemical waste.[8]
-
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., Methanol, Acetone, DMSO) should be collected as halogen-free (or halogenated, if the solvent contains halogens) organic liquid waste.
-
Do not dispose of this compound or its solutions down the drain. [9] Its insolubility in water and lack of ecotoxicity data make this practice unsafe.
-
Step 3: Container Selection and Labeling
-
For Solid Waste:
-
Use a designated, sealable, and clearly labeled solid chemical waste container. The container should be made of a material compatible with organic solids.
-
The label should read "Solid Organic Waste" and list "this compound" as a constituent. Also, include any other contaminated materials.
-
-
For Liquid Waste:
-
Use a designated, sealable, and vented chemical waste container (carboy) for organic solvents.[8]
-
Ensure the container is made of a material compatible with the solvent used (e.g., polyethylene (B3416737) for many organic solvents).
-
The label should clearly state the type of solvent and list "this compound" as a solute, including its approximate concentration.
-
Step 4: Temporary Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[7]
-
Ensure the containers are securely closed to prevent spills or the release of vapors.[9]
-
Do not allow waste to accumulate in the laboratory for extended periods. Adhere to your institution's guidelines on waste storage times.[6]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide them with a complete and accurate description of the waste as per your labels.
Experimental Protocols
This document does not cite specific experiments. Researchers should develop a detailed waste disposal plan as part of their experimental protocol before beginning any work with this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the critical role of the Safety Data Sheet.
Caption: this compound Disposal Decision Workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C20H34O3 | CID 5467942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 139552-97-9 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound, a new inhibitor of lysophospholipase, produced by Streptomyces melanosporofaciens MI614-43F2. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
